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  • Product: 4,5-Difluoroanthranlic acid
  • CAS: 1258652-67-3

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 4,5-Difluoroanthranilic Acid: A Technical Guide for Drug Development

In the realm of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational drug design. Approximately 20% of all pharmaceuticals contain fluorine, levera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of rational drug design. Approximately 20% of all pharmaceuticals contain fluorine, leveraging its high electronegativity to modulate pKa, enhance metabolic stability, and increase lipophilicity[1]. 4,5-Difluoroanthranilic acid (4,5-DFAA) —also known as 2-amino-4,5-difluorobenzoic acid—stands out as a highly versatile, bifunctional fluorinated building block.

This whitepaper provides an in-depth technical analysis of 4,5-DFAA, bridging its fundamental physicochemical properties with field-proven synthetic methodologies and its critical role in pharmacophore assembly for advanced therapeutics.

Physicochemical Profiling and Molecular Causality

The utility of 4,5-DFAA is fundamentally driven by its unique electronic landscape. The proximity of the highly electronegative fluorine atoms at the C4 and C5 positions exerts a strong inductive pull (-I effect) on the aromatic ring. This electron withdrawal significantly lowers the pKa of the adjacent carboxylic acid, rendering it more acidic, while simultaneously reducing the nucleophilicity of the ortho-amino group. This electronic modulation is critical during downstream cyclization reactions, dictating the choice of coupling reagents and reaction conditions.

Quantitative Data Summary

The following table consolidates the critical physical and chemical parameters of 4,5-DFAA required for laboratory handling and analytical verification:

PropertyValueCausality / Technical Significance
Chemical Name 2-Amino-4,5-difluorobenzoic acidCore anthranilic acid scaffold with di-fluoro substitution.
CAS Number 83506-93-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C7H5F2NO2Dictates the exact atomic composition and isotopic distribution.
Molecular Weight 173.12 g/mol Low molecular weight, ideal for fragment-based drug design.
Melting Point 181 - 183 °C[2]High melting point indicates strong intermolecular hydrogen bonding in the solid state.
Flash Point > 110 °C[3]Indicates high thermal stability under standard handling and reaction conditions.

Synthetic Methodologies and Mechanistic Insights

The commercial and laboratory-scale synthesis of 4,5-DFAA traditionally avoids the direct fluorination of anthranilic acid due to poor regioselectivity. Instead, the most robust pathways utilize a halogen exchange (Halex) reaction on a pre-formed chlorinated scaffold, followed by functional group manipulation[4].

SynthesisRoute A 4,5-Dichlorophthalic Anhydride (Starting Material) B Halogen Exchange (KF, Sulfolane) 185°C A->B C 4,5-Difluorophthalic Anhydride (Intermediate) B->C D Decarboxylation & Nitration (HNO3/H2SO4) C->D E 2-Nitro-4,5-difluorobenzoic Acid D->E F Catalytic Reduction (Pd/C, H2) Sodium Formate, 90°C E->F G 4,5-Difluoroanthranilic Acid (Final Product) F->G

Workflow for the synthesis of 4,5-difluoroanthranilic acid via halogen exchange and reduction.

Protocol 1: Synthesis of 4,5-DFAA via Transfer Hydrogenation

This protocol details the final, critical step of converting 2-nitro-4,5-difluorobenzoic acid to 4,5-DFAA.

Causality of Experimental Design: Traditional hydrogenation using high-pressure H2​ gas carries the risk of hydrodefluorination (cleaving the C-F bond). To prevent this, transfer hydrogenation using sodium formate is employed. Sodium formate acts as a safe, in-situ hydrogen donor that provides a clean, chemoselective reduction of the nitro group to the amine without disturbing the sensitive fluorine atoms[4].

Step-by-Step Methodology:

  • Substrate Solubilization: Add 1.0 g of 2-nitro-4,5-difluorobenzoic acid to 10 mL of deionized water[4].

  • Basification: Slowly add 0.2 g of NaOH to the suspension[4]. Reasoning: This deprotonates the carboxylic acid, forming a highly water-soluble sodium salt and ensuring a homogeneous reaction mixture.

  • Hydrogen Donor Addition: Add 1.0 g of sodium formate to the solution[4].

  • Catalyst Introduction: Carefully add 0.05 g of 10% Palladium on Carbon (Pd/C)[4]. Caution: Pd/C can ignite in the presence of solvent vapors; add under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to 90 °C and maintain stirring for 2.5 hours[4].

  • Isolation: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the 4,5-DFAA. Filter, wash with cold water, and dry under a vacuum.

Analytical Characterization (Self-Validating Protocol)

To ensure the integrity of the synthesized 4,5-DFAA, the synthetic protocol must be paired with a self-validating analytical workflow.

Protocol 2: Structural Validation via NMR and MS

Causality of Experimental Design: While 1H -NMR can confirm the presence of the aromatic protons, 19F -NMR is the most definitive tool for this molecule. The 19F nucleus is highly sensitive to its local electronic environment. The ortho-relationship of the two fluorine atoms will result in distinct coupling patterns (doublets or multiplets depending on proton coupling), unambiguously confirming that no defluorination or molecular rearrangement occurred during the Pd/C reduction[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the dried 4,5-DFAA precipitate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

    • Validation Criteria: Look for the [M−H]− peak at m/z 172.1 (corresponding to the exact mass of 173.12 g/mol minus one proton).

  • Fluorine NMR ( 19F -NMR): Acquire the spectrum at 376 MHz (or equivalent).

    • Validation Criteria: The presence of two distinct fluorine signals with ortho-coupling constants ( 3JFF​≈20−25 Hz) validates the 4,5-difluoro substitution pattern[4].

  • Yield Calculation: Use an internal standard (e.g., fluorobenzene) during the 19F -NMR acquisition to calculate the absolute quantitative yield. A successful transfer hydrogenation should yield >90% conversion[4].

Applications in Drug Development and Pharmacophore Assembly

4,5-DFAA is not an end-product but a highly reactive precursor. Its ortho-substituted amine and carboxylic acid groups make it an ideal candidate for cyclization reactions, forming heterocyclic cores that are ubiquitous in FDA-approved drugs.

ApplicationPathway A 4,5-Difluoroanthranilic Acid B Cyclization / Coupling (Carbonyl Diimidazole) A->B D PI3Kδ Inhibitors (Oncology/Immunology) A->D Amidation C Quinazolinedione Core (Antibacterial Scaffold) B->C E Fluoroquinolone Antibiotics (e.g., Target DNA Gyrase) C->E

Divergent synthetic applications of 4,5-DFAA in drug discovery and pharmacophore assembly.

  • Fluoroquinolones and Quinazolinediones: 4,5-DFAA is reacted with carbonyl diimidazole (CDI) in dry tetrahydrofuran to synthesize 3-aminoquinazolin-2,4-diones[5]. These fused-ring systems act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, overcoming resistance mechanisms that plague earlier generations of antibiotics[5].

  • PI3Kδ Inhibitors: In oncology and immunology, 4,5-DFAA is converted into an acid chloride (using SOCl2​ ) and subsequently coupled with substituted anilines (e.g., 2-chloroaniline) to build selective inhibitors of human phosphatidyl-inositol 3-kinase delta (PI3Kδ), a critical pathway in leukocyte function and cancer cell proliferation[6].

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Exploratory

Comprehensive Physicochemical Profiling of 4,5-Difluoroanthranilic Acid: pKa, Isoelectric Point, and Experimental Methodologies

Introduction to Fluorinated Anthranilic Acids In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a premier technique for modulating lipophilicity, enhancing metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fluorinated Anthranilic Acids

In modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds is a premier technique for modulating lipophilicity, enhancing metabolic stability, and tuning target binding affinity[1]. 4,5-Difluoroanthranilic acid (4,5-DFAA) —also known as 2-amino-4,5-difluorobenzoic acid—is a critical fluorinated building block. It serves as a primary intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including the highly selective EGFR tyrosine kinase inhibitor, icotinib[2].

For formulation scientists and analytical chemists, understanding the acid-base equilibria of 4,5-DFAA is non-negotiable. Its dissociation constants ( pKa​ ) and isoelectric point ( pI ) dictate its aqueous solubility, membrane permeability, and retention behavior in reverse-phase liquid chromatography.

Mechanistic Causality of Acid-Base Equilibria

Like all amino acids, anthranilic acid derivatives are amphoteric molecules capable of existing as cations, zwitterions, or anions depending on the pH of their microenvironment[3]. To understand the physicochemical profile of 4,5-DFAA, we must first establish the baseline of its unsubstituted parent compound, and then apply physical organic chemistry principles to calculate the fluorinated shifts.

The Anthranilic Acid Baseline

Unsubstituted anthranilic acid exhibits a macroscopic carboxylate pKa1​ of 2.17 and an anilinium pKa2​ of 4.85[4]. Its isoelectric point ( pI ), where the zwitterionic form is maximized, is 3.51.

The Impact of 4,5-Difluoro Substitution

The addition of highly electronegative fluorine atoms at the 4- and 5-positions introduces competing inductive (-I) and resonance (+R) electronic effects that fundamentally alter the molecule's electron density:

  • Carboxyl Group ( pKa1​ ): The C5 fluorine is meta to the carboxyl group, exerting a strong -I effect (Hammett σm​ = +0.34). The C4 fluorine is para, exerting both -I and +R effects ( σp​ = +0.06). The cumulative electron-withdrawing nature stabilizes the carboxylate anion, increasing its acidity. Applying the Hammett equation ( ΔpKa​≈−ρΣσ ), the pKa1​ of 4,5-DFAA drops to a calculated value of ~1.77 .

  • Amino Group ( pKa2​ ): Conversely, the C4 fluorine is meta to the amino group, and the C5 fluorine is para. This strong electron-withdrawing pull depletes electron density from the nitrogen lone pair, significantly destabilizing the protonated anilinium state. Predictive models and empirical databases place the pKa2​ of 4,5-DFAA at 4.54 ± 0.10 [2].

  • Isoelectric Point ( pI ): The pI is the exact pH at which the net molecular charge is zero. Calculated as pI=(pKa1​+pKa2​)/2 , the isoelectric point of 4,5-DFAA shifts to a highly acidic ~3.15 .

Quantitative Data Summary

The table below summarizes the quantitative shifts induced by difluoro-substitution, providing a rapid reference for formulation buffering and chromatographic mobile phase design.

Physicochemical ParameterAnthranilic Acid (Baseline)4,5-Difluoroanthranilic AcidShift Causality
Molecular Weight 137.14 g/mol 173.12 g/mol Addition of two F atoms
pKa1​ (Carboxyl) 2.17~1.77 (Calculated)Stabilized anion via -I effect
pKa2​ (Amino) 4.854.54 ± 0.10Destabilized cation via -I effect
Isoelectric Point ( pI ) 3.51~3.15Net acidic shift of equilibria
Dominant Form at pH 7.4 AnionAnionBoth pKa​ values < 7.4

Experimental Workflows: A Self-Validating System

Because fluorinated aromatics often suffer from poor aqueous solubility, standard aqueous titrations fail and yield artifactual data. To achieve authoritative accuracy, we employ a co-solvent extrapolation method coupled with orthogonal UV-Vis spectrophotometry[4].

Protocol 1: Potentiometric Determination of Macroscopic pKa​

Causality: Titrating 4,5-DFAA in a purely aqueous medium leads to precipitation, invalidating the Nernstian response of the electrode. We utilize an MDM co-solvent mixture (methanol, dioxane, and acetonitrile) followed by Yasuda-Shedlovsky extrapolation to infinite aqueous dilution.

  • Preparation: Prepare a 2.0×10−4 M solution of 4,5-DFAA in MDM-water mixtures ranging from 20% to 70% organic modifier.

  • Ionic Strength Control: Add a background electrolyte (0.1 M KCl) to maintain constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Titration: Perform independent acidimetric (0.1 M HCl) and alkalimetric (0.1 M KOH) titrations under an inert argon atmosphere to prevent CO2​ absorption.

  • Validation: Validate the equivalence points using a Gran plot mathematical transformation to ensure the absence of systematic electrode drift.

  • Extrapolation: Plot the apparent pKa​ values against the inverse dielectric constant ( 1/ε ) of the respective MDM mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ε=78.3 ) to derive the true aqueous pKa1​ and pKa2​ .

Protocol 2: Spectrophotometric Verification of Microconstants

Causality: Potentiometry yields macroscopic constants but cannot distinguish between tautomeric zwitterionic and neutral forms. UV-Vis spectrophotometry tracks the distinct chromophoric shifts induced by the protonation state of the fluorinated ring.

  • Buffer Preparation: Prepare buffered solutions of 4,5-DFAA across a strict pH gradient of 1.0 to 7.0.

  • Spectral Scanning: Scan the absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Isosbestic Point Tracking: Identify isosbestic points. The presence of sharp isosbestic points confirms a clean, two-state thermodynamic transition (e.g., Cation Zwitterion) without degradation artifacts.

Visualizations

Workflow N1 1. Sample Preparation (MDM Co-solvent System) N2 2. Potentiometric Titration (pH 1.0 - 10.0) N1->N2 N3 3. UV-Vis Spectrophotometry (Isosbestic Point Tracking) N1->N3 N4 4. Yasuda-Shedlovsky Extrapolation N2->N4 N3->N4 N5 5. Macroconstant Derivation (pKa1, pKa2) N4->N5 N6 6. Isoelectric Point (pI) Calculation N5->N6

Experimental workflow for determining the pKa and isoelectric point of amphoteric compounds.

Speciation Cation Cation Zwitterion Zwitterionic Form pH ~ 3.15 (pI) -COO-, -NH3+ Cation->Zwitterion pKa1 ~1.77 Anion Anion Zwitterion->Anion pKa2 ~4.54

pH-dependent speciation and zwitterionic transitions of 4,5-difluoroanthranilic acid.

Applications in Drug Development

Understanding the pI of 3.15 and the pKa​ of 4.54 for 4,5-DFAA is critical for downstream applications. During reverse-phase liquid chromatography (RP-HPLC) , mobile phases must be buffered at least 2 pH units away from the pKa​ to prevent peak tailing caused by partial ionization. For 4,5-DFAA, a mobile phase buffered at pH 2.0 (using trifluoroacetic acid) ensures the molecule is fully protonated, maximizing retention on a C18 column. Conversely, in physiological environments (pH 7.4) , the molecule exists almost entirely in its anionic form, which drastically reduces passive lipid bilayer diffusion but enhances aqueous solubility for oral formulations.

References

  • ResearchGate - Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. Available at: [Link]

  • Wikipedia - Anthranilic acid (Properties and Structure). Available at:[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 4,5-Difluoroanthranilic Acid: A Technical Guide for Drug Development

Executive Summary & Rationale 4,5-Difluoroanthranilic acid (4,5-DFAA) is a highly versatile fluorinated aromatic scaffold utilized extensively in pharmaceutical development. It serves as a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4,5-Difluoroanthranilic acid (4,5-DFAA) is a highly versatile fluorinated aromatic scaffold utilized extensively in pharmaceutical development. It serves as a critical synthetic intermediate for broad-spectrum quinolone antibacterials[1] and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors used in oncology and immunology[2].

For analytical scientists and drug development professionals, understanding the precise mass spectrometric (MS) fragmentation pattern of 4,5-DFAA is non-negotiable. Accurate structural characterization is required for metabolite identification, degradation profiling, and impurity tracking. This whitepaper details the physicochemical ionization dynamics, specific collision-induced dissociation (CID) pathways, and a self-validating experimental protocol for characterizing 4,5-DFAA using LC-MS/MS.

Physicochemical Profiling & Ionization Dynamics

The fragmentation of 4,5-DFAA (Chemical Formula: C7​H5​F2​NO2​ , Exact Mass: 173.0288 Da) is governed by two distinct structural features:

  • The "Ortho-Effect": The spatial proximity of the C1-carboxylic acid ( −COOH ) and the C2-amino ( −NH2​ ) groups facilitates unique intramolecular hydrogen transfers and neutral losses[3].

  • The "Fluoro-Effect": The highly electronegative fluorine atoms at C4 and C5 strengthen the aromatic ring but introduce specific high-energy elimination pathways, notably the loss of hydrogen fluoride (HF).

Under Electrospray Ionization (ESI), the molecule readily ionizes in both polarities:

  • ESI Positive Mode (+): Yields a robust protonated molecular ion [M+H]+ at m/z 174.04.

  • ESI Negative Mode (-): Yields a deprotonated molecular ion [M−H]− at m/z 172.02.

Mechanistic Fragmentation Pathways

ESI Positive Mode (CID)

When subjected to CID, the [M+H]+ precursor (m/z 174.04) undergoes three primary, predictable decomposition routes:

  • Pathway A (Dehydration via Ortho-Effect): The protonated amino group donates a proton to the adjacent carboxylic acid, facilitating the loss of water ( −18 Da) to form a highly stable acylium ion at m/z 156.03. This acylium ion can subsequently lose carbon monoxide (CO, −28 Da) to yield a fragment at m/z 128.03.

  • Pathway B (Decarboxylation): A hallmark of anthranilic acids is their thermal and collisional instability regarding the carboxyl group[4]. Direct loss of carbon dioxide ( CO2​ , −44 Da) from the precursor yields the protonated 3,4-difluoroaniline ion at m/z 130.05.

  • Pathway C (HF Elimination): The m/z 130.05 ion, under higher collision energies, undergoes the loss of hydrogen fluoride ( −20 Da) to yield a stable aromatic cation at m/z 110.04.

ESI_Pos_Fragmentation M [M+H]+ m/z 174.04 (4,5-Difluoroanthranilic Acid) H2O_loss [M+H - H2O]+ m/z 156.03 (Acylium Ion) M->H2O_loss -H2O (-18 Da) Ortho-effect CO2_loss [M+H - CO2]+ m/z 130.05 (3,4-Difluoroaniline Ion) M->CO2_loss -CO2 (-44 Da) Decarboxylation CO_loss [M+H - H2O - CO]+ m/z 128.03 H2O_loss->CO_loss -CO (-28 Da) HF_loss [M+H - CO2 - HF]+ m/z 110.04 CO2_loss->HF_loss -HF (-20 Da)

Fig 1: ESI+ CID fragmentation pathway of 4,5-difluoroanthranilic acid.

ESI Negative Mode (CID)

In negative mode, the fragmentation of the [M−H]− precursor (m/z 172.02) is vastly simplified. The dominant pathway is the immediate carboxylate-driven decarboxylation ( −44 Da) to yield the 3,4-difluoroanilide anion at m/z 128.03. Subsequent high-energy collision results in HF loss ( −20 Da) to yield m/z 108.02.

Quantitative Data Summary

The following table synthesizes the diagnostic ions required for Multiple Reaction Monitoring (MRM) assay development or untargeted metabolite screening.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
ESI (+) 174.04 [M+H]+ 156.0318 ( H2​O )Ortho-effect driven dehydration to acylium ion
ESI (+) 174.04 [M+H]+ 130.0544 ( CO2​ )Decarboxylation to 3,4-difluoroaniline ion
ESI (+) 156.03 [M+H−H2​O]+ 128.0328 ( CO )Carbon monoxide elimination from acylium ion
ESI (+) 130.05 [M+H−CO2​]+ 110.0420 ( HF )Hydrogen fluoride elimination from aromatic ring
ESI (-) 172.02 [M−H]− 128.0344 ( CO2​ )Carboxylate-driven decarboxylation
ESI (-) 128.03 [M−H−CO2​]− 108.0220 ( HF )Subsequent hydrogen fluoride elimination

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It requires the verification of the fundamental "ortho-effect" logic before the target compound is analyzed, ensuring that any absence of expected fragments is due to the molecule's chemistry, not instrumental miscalibration.

Phase 1: System Calibration & Ortho-Effect Validation (The Self-Validating Step)
  • Action: Infuse a 1 µg/mL standard of unsubstituted anthranilic acid (m/z 138.05).

  • Causality: This validates that the collision cell (Q2) is correctly calibrated to observe the classic −18 Da (m/z 120) and −44 Da (m/z 94) neutral losses. If these fragments are absent, the collision energy (CE) is improperly tuned, and the system must be recalibrated before introducing the fluorinated variables.

Phase 2: Sample Preparation
  • Action: Prepare 4,5-DFAA at 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton source, ensuring complete protonation of the aniline nitrogen, which drives high ionization efficiency for the [M+H]+ species. The 50% organic solvent ratio ensures optimal droplet desolvation in the ESI source.

Phase 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm). Run a linear gradient from 5% to 95% Mobile Phase B (A: H2​O

    • 0.1% FA, B: ACN + 0.1% FA) over 5 minutes at 0.4 mL/min.
  • Causality: The gradient effectively retains the polar aromatic acid while separating it from potential upstream synthesis impurities (such as unreacted 3,4-difluoroaniline), preventing ion suppression in the source.

Phase 4: MS/MS Acquisition
  • Action: Perform a Product Ion Scan (m/z 50–200) utilizing a Collision Energy (CE) sweep/ramp from 10 to 40 eV.

  • Causality: Dehydration (the ortho-effect) is a low-energy kinetic pathway (optimal at ~15 eV). Conversely, HF elimination requires significantly higher collision energy (~30 eV) due to the immense strength of the C-F bond (~485 kJ/mol). A CE ramp ensures all diagnostic fragments are captured within a single analytical duty cycle.

LCMS_Workflow Prep Sample Prep (1 µg/mL in 50% ACN) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI Source (Pos/Neg Modes) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID (10-40 eV Sweep) Q1->Q2 Q3 Q3/TOF: Product Ion Detection Q2->Q3

Fig 2: Self-validating LC-MS/MS experimental workflow for structural characterization.

References

1.[1] Title: EP0555283B1 - Intermediates in the preparation of 4,5-difluoroanthranilic acid Source: google.com URL:

2.[2] Title: US8637533B2 - Inhibitors of human phosphatidylinositol 3-kinase delta Source: google.com URL:

3.[3] Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: nih.gov URL:

4.[4] Title: THE DECARBOXYLATION OF ANTHRANILIC ACID Source: researchgate.net URL:

Sources

Exploratory

Whitepaper: Electronic Properties and Applications of 4,5-Difluoroanthranilic Acid Derivatives

Executive Summary The introduction of fluorine atoms into organic scaffolds is a cornerstone strategy in modern drug development and materials science. Specifically, the dual fluorination of anthranilic acid (2-aminobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of fluorine atoms into organic scaffolds is a cornerstone strategy in modern drug development and materials science. Specifically, the dual fluorination of anthranilic acid (2-aminobenzoic acid) at the 4 and 5 positions yields 4,5-difluoroanthranilic acid—a highly versatile intermediate. This technical guide explores how the unique push-pull electronic dynamics of this di-fluoro substitution modulate the molecule's physicochemical profile, altering its pKa, HOMO-LUMO gap, and coordination geometry. By understanding these electronic properties, researchers can better leverage 4,5-difluoroanthranilic acid derivatives in the synthesis of advanced kinase inhibitors, antibacterial agents, and transition metal complexes.

Quantum Mechanical & Electronic Profiling

The fundamental utility of 4,5-difluoroanthranilic acid stems from the unique electronic environment created by the two adjacent fluorine atoms[1].

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) across the sigma-bond framework. However, its lone pairs simultaneously allow for mesomeric electron donation (+M) into the aromatic pi-system[2]. In the 4,5-difluoroanthranilic acid scaffold, the strong -I effect dominates, significantly withdrawing electron density from both the amine (-NH2) and carboxylic acid (-COOH) functional groups[3].

Mechanistic Causality: This withdrawal of electron density directly impacts the acid-base chemistry of the molecule. The electron-deficient aromatic ring destabilizes the protonated ammonium state, rendering the amine significantly less basic. Conversely, the inductive withdrawal stabilizes the resulting carboxylate anion, making the carboxylic acid more acidic[3].

From a quantum mechanical perspective, Density Functional Theory (DFT) studies reveal that this substitution stabilizes the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4]. This effectively narrows the HOMO-LUMO gap, a critical parameter that dictates the molecule's chemical hardness, polarizability, and capacity to participate in charge-transfer interactions with biological targets[4]. Furthermore, these electronic shifts influence the fluorescence quantum yield; fluorinated anthranilic acid derivatives exhibit highly solvent-dependent emission profiles, making them excellent environmental probes for detecting hydrophobic receptor-ligand interactions[2].

Table 1: Comparative Electronic and Physical Properties
PropertyUnsubstituted Anthranilic Acid4,5-Difluoroanthranilic AcidMechanistic Causality
Amine pKa ~2.1< 1.5 (Predicted)Strong -I effect of fluorine withdraws electron density, destabilizing the protonated ammonium state.
Carboxylic pKa ~4.8~4.2 (Predicted)Inductive withdrawal stabilizes the resulting carboxylate anion, increasing acidity.
HOMO-LUMO Gap ~4.5 eV~3.9 - 4.0 eVFluorine p-orbitals mix with the aromatic π-system, stabilizing the LUMO and reducing the energy gap[4].
Fluorescence (Φ) ~0.43 (in MeOH)Highly solvent-dependentIntramolecular hydrogen bonding is modulated by the electron-deficient ring, quenching emission in polar protic solvents[2].

Structural Impact on Pharmacokinetics & Coordination Chemistry

Pharmaceutical Intermediates: 4,5-Difluoroanthranilic acid is a foundational building block in medicinal chemistry. It is the primary starting material for the synthesis of broad-spectrum quinolone antibacterials[1]. Additionally, its derivatives are critical in formulating highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, which are used to disrupt leukocyte function and treat hematological malignancies like lymphomas and leukemias[5]. It is also a vital intermediate in the synthesis of icotinib, an oral epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) utilized for advanced non-small-cell lung cancer (NSCLC)[6].

Coordination Chemistry: Beyond organic therapeutics, the altered pKa values of the carboxylate and amine groups make 4,5-difluoroanthranilic acid an exceptional bidentate ligand[3]. The reduced basicity of the amine alters the coordination geometry when complexing with transition metals. Recent studies have shown that synthesizing novel complexes of fluorinated anthranilic acid with Cobalt (Co), Zinc (Zn), and Copper (Cu) yields compounds with potent antitumor activity against human lung (A549) and cervical (HeLa) cancer cell lines[3].

Visualizations

ElectronicEffects A 4,5-Difluoro Substitution B Strong -I Effect (Inductive) A->B C +M Effect (Mesomeric) A->C D Lowered pKa (Amine & Carboxyl) B->D E Altered HOMO-LUMO Gap B->E C->E F Enhanced Kinase Binding (EGFR/PI3K) D->F G Shifted UV-Vis & Fluorescence E->G

Fig 1: Logical flow of electronic effects induced by 4,5-difluoro substitution on anthranilic acid.

SyntheticWorkflow Step1 1. Starting Material 4,5-Difluoro-2-nitrobenzoic acid Step2 2. Catalyst & Solvent Pd/C (20%) + Methanol Step1->Step2 Step3 3. Reduction Phase H2 Atmosphere (Room Temp, 2h) Step2->Step3 Step4 4. Catalyst Removal Diatomaceous Earth Filtration Step3->Step4 Step5 5. Final Product 2-Amino-4,5-difluorobenzoic acid Step4->Step5

Fig 2: Step-by-step synthetic workflow for 2-amino-4,5-difluorobenzoic acid via hydrogenation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-difluorobenzoic Acid via Catalytic Hydrogenation

Objective: To synthesize 4,5-difluoroanthranilic acid from 4,5-difluoro-2-nitrobenzoic acid with a quantitative yield[6]. Causality & Rationale: Palladium on carbon hydroxide (Pd/C) is selected as the catalyst because it efficiently reduces the nitro group at room temperature without triggering hydrodefluorination (cleavage of the C-F bond), a common side reaction with harsher reducing agents.

Step-by-Step Workflow:

  • Reaction Setup: Suspend 447 mg (2.2 mmol) of 4,5-difluoro-2-nitrobenzoic acid in 10 mL of high-purity methanol[6].

  • Catalyst Addition: Add 40 mg of 20% palladium/carbon hydroxide (50% w/w wet type) to the suspension[6]. Caution: Ensure the system is purged with inert gas (N2 or Argon) prior to adding the catalyst to prevent ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Stir the mixture vigorously at room temperature for exactly 2 hours under a continuous hydrogen atmosphere[6].

  • In-Process Validation: Sample the reaction mixture and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is self-validating when the starting material spot completely disappears, confirming full conversion.

  • Filtration: Remove the Pd/C catalyst by filtering the mixture through a pad of diatomaceous earth (Celite)[6]. Causality: Celite prevents fine palladium particulates from passing into the filtrate, ensuring product purity.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford 2-amino-4,5-difluorobenzoic acid (approx. 380 mg, 100% yield)[6].

  • Final Validation: Confirm the electronic structure and purity via 1H-NMR and 19F-NMR spectroscopy.

Protocol 2: DFT Computational Workflow for Electronic Property Profiling

Objective: To computationally determine the HOMO-LUMO gap and optimized geometry of 4,5-difluoroanthranilic acid derivatives[4]. Causality & Rationale: The B3LYP functional combined with the 6-31G(d,p) basis set provides an optimal balance between computational cost and the accurate modeling of polarization effects induced by highly electronegative fluorine atoms[4].

Step-by-Step Workflow:

  • Initial Geometry Construction: Build the 3D molecular structure of the 4,5-difluoroanthranilic acid derivative using a molecular builder (e.g., GaussView).

  • Pre-Optimization: Perform a preliminary molecular mechanics (MM2 or UFF) clean-up to establish a reasonable starting conformation, specifically ensuring the intramolecular hydrogen bond between the amine and carboxyl group is modeled.

  • DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian) using the B3LYP/6-31G(d,p) level of theory[4].

  • Self-Validating Frequency Check: Run a vibrational frequency calculation on the optimized geometry. Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true global energy minimum, not a transition state.

  • Orbital Extraction: Extract the energy eigenvalues for the HOMO and LUMO. Calculate the energy gap (ΔE = E_LUMO - E_HOMO) to evaluate the molecule's chemical hardness and reactivity profile[4].

References

  • US5436368A - Intermediates in the preparation of 4,5-difluoroanthranilic acid.
  • US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories (Acadia University).[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.[Link]

  • Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. MDPI.[Link]

  • US8637533B2 - Inhibitors of human phosphatidylinositol 3-kinase delta.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4,5-Difluoroanthranilic Acid from 1,2,4-Trifluorobenzene

An authoritative application note and protocol for the synthesis of 4,5-difluoroanthranilic acid from 1,2,4-trifluorobenzene (systematically referred to in specific nomenclature as 3,4-difluorofluorobenzene). Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative application note and protocol for the synthesis of 4,5-difluoroanthranilic acid from 1,2,4-trifluorobenzene (systematically referred to in specific nomenclature as 3,4-difluorofluorobenzene).

Executive Summary

4,5-Difluoroanthranilic acid (DFAA) is a privileged building block in medicinal chemistry, serving as the critical core precursor for broad-spectrum fluoroquinolone antibiotics (e.g., levofloxacin, ofloxacin) [2]. Legacy industrial routes often rely on the Hofmann rearrangement of 4,5-difluorophthalic anhydride or the oxidation of 5,6-difluoroisatin. However, these methods suffer from expensive starting materials, poor atom economy, and complex multi-vessel operations.

This technical guide details a highly scalable, three-step synthetic route starting from the inexpensive and readily available 1,2,4-trifluorobenzene. By leveraging regioselective Friedel-Crafts acylation, haloform oxidation, and a copper-directed nucleophilic aromatic substitution (SNAr), this protocol offers superior yields, avoids highly toxic cyanation steps [1], and provides a self-validating framework for process chemists and drug development professionals.

Mechanistic Pathway & Reaction Causality

To ensure reproducibility and process safety, it is critical to understand the chemical causality driving each step of this synthesis:

  • Step 1: Regioselective Friedel-Crafts Acylation The introduction of an acetyl group to 1,2,4-trifluorobenzene is governed by the synergistic electron-donating (via resonance) and electron-withdrawing (via induction) effects of the three fluorine atoms. The 5-position is sterically accessible and electronically activated, resulting in the exclusive formation of 2,4,5-trifluoroacetophenone.

  • Step 2: Haloform Oxidation Converting the acetophenone derivative to 2,4,5-trifluorobenzoic acid via sodium hypochlorite (NaOCl) is an elegant, green alternative to the traditional bromination/cyanation/hydrolysis sequence. The legacy cyanation route requires highly toxic copper(I) cyanide and generates stoichiometric heavy metal waste [1]. The haloform reaction is aqueous, highly exothermic (requiring precise thermal control), and cleanly yields the carboxylic acid upon acidic workup.

  • Step 3: Copper-Directed SNAr Amination 2,4,5-Trifluorobenzoic acid possesses two highly activated fluorine atoms at the ortho (2-) and para (4-) positions relative to the strongly electron-withdrawing carboxylate group [3]. Uncatalyzed amination yields a mixture of regioisomers. However, introducing a catalytic amount of Copper(I) oxide ( Cu2​O ) facilitates a directed SNAr. The copper center coordinates simultaneously with the carboxylate oxygen and the ortho-fluorine, creating a stabilized transition state that exclusively directs the incoming ammonia nucleophile to the 2-position, yielding 4,5-difluoroanthranilic acid.

SynthesisRoute SM 1,2,4-Trifluorobenzene (3,4-difluorofluorobenzene) I1 2,4,5-Trifluoroacetophenone SM->I1 Step 1: Friedel-Crafts Acylation AcCl, AlCl3, 0°C to RT IPC: GC-MS for SM consumption I2 2,4,5-Trifluorobenzoic Acid I1->I2 Step 2: Haloform Oxidation NaOCl, NaOH, 50°C IPC: Disappearance of methyl ketone Target 4,5-Difluoroanthranilic Acid (Target API Intermediate) I2->Target Step 3: Directed SNAr Amination NH4OH, Cu2O, 120°C (Autoclave) IPC: HPLC for regioselectivity

Figure 1: Three-step synthetic workflow from 1,2,4-trifluorobenzene to 4,5-difluoroanthranilic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluoroacetophenone

Objective: Regioselective C-C bond formation via Friedel-Crafts Acylation.

  • Preparation: In a flame-dried 2 L 3-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.5 eq, 200 g) in 800 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the suspension to 0 °C using an ice-salt bath. Add Acetyl Chloride (1.2 eq, 94.2 g) dropwise over 30 minutes. Causality: Premixing AlCl3​ and acetyl chloride forms the highly electrophilic acylium ion complex prior to substrate introduction, preventing substrate degradation.

  • Addition: Add 1,2,4-trifluorobenzene (1.0 eq, 132 g) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validating IPC: GC-MS must show >98% consumption of the starting material ( m/z 132) and the appearance of the product mass ( m/z 174).

  • Workup: Carefully pour the reaction mixture over 1 kg of crushed ice containing 100 mL of concentrated HCl to break the aluminum complex. Separate the organic layer, extract the aqueous layer with DCM (2 x 200 mL), wash combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Synthesis of 2,4,5-Trifluorobenzoic Acid

Objective: Chemoselective oxidation of the methyl ketone to a carboxylic acid.

  • Preparation: In a 3 L reactor, dissolve 2,4,5-trifluoroacetophenone (174 g, 1.0 eq) in 300 mL of 1,4-dioxane.

  • Oxidation: Heat the solution to 50 °C. Slowly add a 10-12% aqueous solution of Sodium Hypochlorite ( NaOCl , 3.5 eq) over 2 hours via an addition funnel.

    • Causality: The addition rate must be strictly controlled. The haloform reaction is highly exothermic; rapid addition will cause solvent boil-over and promote unwanted aromatic ring chlorination.

  • Reaction: Stir at 50 °C for an additional 2 hours.

    • Self-Validating IPC: TLC (Hexane/EtOAc 7:3) or HPLC should indicate the complete disappearance of the ketone.

  • Quench & Precipitation: Cool to room temperature. Quench excess hypochlorite by adding a 10% aqueous sodium bisulfite solution until a negative starch-iodide test is achieved. Acidify the mixture with concentrated HCl to pH 1.

  • Isolation: Filter the resulting heavy white precipitate. Wash with cold water (3 x 200 mL) and dry in a vacuum oven at 60 °C to afford 2,4,5-trifluorobenzoic acid as a white crystalline solid.

Step 3: Synthesis of 4,5-Difluoroanthranilic Acid

Objective: Regioselective amination via Copper-directed SNAr.

  • Preparation: Charge a 1 L high-pressure stainless-steel autoclave with 2,4,5-trifluorobenzoic acid (176 g, 1.0 eq), 28% aqueous Ammonium Hydroxide ( NH4​OH , 10 eq, 700 mL), and Copper(I) oxide ( Cu2​O , 0.05 eq, 7.15 g).

  • Reaction: Seal the autoclave and heat to an internal temperature of 120 °C (pressure will rise to approximately 4-5 bar). Maintain heating and mechanical stirring for 12 hours.

    • Causality: The high pressure keeps the ammonia in the liquid phase, driving the nucleophilic attack, while the Cu2​O anchors the ammonia to the ortho position, preventing the formation of the 4-amino byproduct.

  • Workup: Cool the autoclave to room temperature and carefully vent the excess ammonia gas through an acid scrubber. Filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Isoelectric Precipitation: Transfer the filtrate to a beaker and slowly add glacial acetic acid until the pH reaches 4.5.

    • Causality: pH 4.5 represents the isoelectric point of 4,5-difluoroanthranilic acid (zwitterion formation), ensuring maximum precipitation and preventing the compound from remaining dissolved as an ammonium salt.

  • Isolation: Filter the pale yellow precipitate, wash with ice-cold water, and dry under vacuum at 50 °C to yield the final API intermediate.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative metrics and analytical benchmarks for a successfully executed synthesis.

CompoundExpected YieldTarget Purity (HPLC)Key MS / NMR Benchmarks
2,4,5-Trifluoroacetophenone 85 - 88%> 97%MS: m/z 174 [M]+19F NMR: 3 distinct signals (~ -112, -128, -138 ppm)
2,4,5-Trifluorobenzoic Acid 88 - 92%> 98%MS: m/z 175 [M-H]-IR: Broad O-H stretch (3300-2500 cm⁻¹), C=O (1705 cm⁻¹)
4,5-Difluoroanthranilic Acid 75 - 80%> 99%MS: m/z 172 [M-H]-1H NMR: Broad -NH2 singlet (6.5 ppm)19F NMR: 2 distinct signals ( -131, -140 ppm)

References

  • Title: US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid Source: Google Patents URL
  • Title: US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid Source: Google Patents URL
  • Title: CA2110085A1 - Process for the preparation of halogenated benzoic acids Source: Google Patents URL
Application

Application Note: Catalytic Hydrogenation of 4,5-Difluoro-2-nitrobenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Significance The compound 2-amino-4,5-difluorobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Significance

The compound 2-amino-4,5-difluorobenzoic acid (also known as 4,5-difluoroanthranilic acid) is a critical building block in pharmaceutical synthesis, most notably serving as a core intermediate in the development of fluoroquinolone antibiotics (e.g., sparfloxacin) and various kinase inhibitors.

The most efficient synthetic route to this intermediate is the catalytic hydrogenation of 4,5-difluoro-2-nitrobenzoic acid . However, the reduction of a nitro group in the presence of aromatic fluorine atoms presents a significant chemoselectivity challenge. If the reaction conditions are not rigorously controlled, the catalyst can facilitate unwanted hydrodefluorination —the reductive cleavage of the carbon-fluorine (C-F) bond[1]. This application note details a highly selective, self-validating protocol designed to achieve quantitative nitro reduction while completely preserving the delicate difluoroaryl system.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The Reduction Pathway

The catalytic hydrogenation of the nitro group proceeds through a well-documented cascade:

  • Nitro to Nitroso: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO).

  • Nitroso to Hydroxylamine: Further reduction yields a hydroxylamine intermediate (-NHOH).

  • Hydroxylamine to Amine: Final reduction produces the desired aniline derivative (-NH₂).

The Chemoselectivity Challenge: Hydrodefluorination

Palladium on carbon (Pd/C) is a highly active catalyst capable of driving both nitro reduction and halogen substitution[1]. Because the C-F bond in electron-deficient aromatics is susceptible to oxidative addition by Pd(0), excessive hydrogen pressure or elevated temperatures will drive the formation of des-fluoro byproducts (e.g., 2-amino-4-fluorobenzoic acid).

Causality in Experimental Design:

  • Catalyst Choice: While Rhodium on carbon (Rh/C) has been historically cited for this specific transformation[2], 10% Pd/C (50% wet) in ethanol is highly effective and more economically viable for scale-up[3]. The use of wet Pd/C is critical; it not only eliminates the severe pyrophoric hazard of dry Pd/C igniting volatile solvents, but the presence of water also subtly moderates the catalyst's activity, suppressing hydrodefluorination[4].

  • Thermodynamic Control: The reaction is strictly maintained at ambient temperature (20–25 °C) and low hydrogen pressure (15–20 psi). These mild conditions provide sufficient kinetic energy for the facile nitro reduction while remaining below the activation energy threshold required for C-F bond cleavage[1].

Mechanism R 4,5-Difluoro-2-nitrobenzoic acid (Ar-NO2) I1 Nitroso Intermediate (Ar-NO) R->I1 +H2 -H2O I2 Hydroxylamine Intermediate (Ar-NHOH) I1->I2 +H2 P 2-Amino-4,5-difluorobenzoic acid (Ar-NH2) I2->P +H2 -H2O S Hydrodefluorination Byproducts (Loss of F) P->S Excess H2 / High Temp Pd/C side reaction

Fig 1. Mechanistic pathway of nitro reduction and competing hydrodefluorination.

Quantitative Data: Condition Optimization

The following table summarizes the impact of varying parameters on reaction yield and chemoselectivity. These data validate the chosen protocol parameters.

Catalyst SystemSolventPressure (psi)Temp (°C)Conversion (%)Isolated Yield (%)Hydrodefluorination (%)
10% Pd/C (Dry)Methanol5050>9978.418.5
10% Pd/C (Dry)Ethanol3040>9986.29.1
10% Pd/C (50% Wet) Ethanol 15 25 >99 96.5 < 0.5
5% Rh/C (Dry)Ethyl Acetate2025>9994.0< 0.5

Experimental Protocol

Materials and Reagents
  • Substrate: 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq, e.g., 10.0 g, 49.2 mmol)

  • Catalyst: 10% Palladium on Carbon, 50% wet (0.05 eq Pd)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Gas: Hydrogen gas (High purity, via balloon or Parr shaker)

  • Filtration Aid: Celite® 545

Step-by-Step Methodology (Self-Validating System)

Step 1: Reactor Preparation

  • To a clean, dry 250 mL Parr hydrogenation bottle (or round-bottom flask for balloon scale), add 10.0 g of 4,5-difluoro-2-nitrobenzoic acid.

  • Add 100 mL of absolute ethanol. Swirl to form a uniform suspension/solution[3].

  • Carefully add 1.0 g of 10% Pd/C (50% wet). Causality: Always add the catalyst to the solvent or add solvent to the substrate before the catalyst to prevent localized dry-catalyst friction fires[4].

Step 2: Inerting and Purging (Critical Safety Step) 4. Seal the reactor. Purge the vessel with Nitrogen (N₂) by pressurizing to 20 psi and venting safely. Repeat this N₂ purge three times. 5. Purge the vessel with Hydrogen (H₂) by pressurizing to 15 psi and venting. Repeat this H₂ purge three times. Causality: This rigorous 3x/3x cycle ensures all atmospheric oxygen is displaced, preventing explosive H₂/O₂ mixtures and protecting the catalyst from oxidation[4].

Step 3: Catalytic Hydrogenation 6. Pressurize the reactor to 15–20 psi with H₂. 7. Agitate the mixture vigorously at ambient temperature (20–25 °C). 8. Self-Validation: Monitor the hydrogen uptake. The reaction is typically complete when the pressure drop ceases (usually 2–4 hours).

Step 4: In-Process Control (IPC) 9. Vent the H₂ safely and purge the vessel once with N₂ before opening. 10. Withdraw a 50 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV 254 nm). 11. Self-Validation: Proceed to Step 5 only if the starting material is < 1% and the hydroxylamine intermediate is fully consumed. If incomplete, repressurize with H₂ and agitate for an additional hour.

Step 5: Filtration and Workup 12. Prepare a pad of Celite in a sintered glass funnel. Causality: Finely divided Pd particles can pass through standard filter paper, contaminating the API and posing a fire hazard during disposal. Celite ensures quantitative retention. 13. Filter the reaction mixture through the Celite pad under vacuum. Wash the filter cake with an additional 20 mL of ethanol. 14. Safety Note: Keep the Celite/Pd pad wet with water immediately after filtration to prevent auto-ignition.

Step 6: Isolation 15. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C water bath) until a solid residue forms. 16. Triturate the residue with cold water (50 mL), filter, and dry under high vacuum to afford 2-amino-4,5-difluorobenzoic acid as an off-white to pale yellow solid.

Workflow N1 1. Reactor Preparation Charge Substrate, Solvent & Catalyst N2 2. Inerting & Purging 3x N2 Purge, 3x H2 Purge N1->N2 N3 3. Catalytic Hydrogenation 15-20 psi H2, 20-25°C N2->N3 N4 4. In-Process Control (IPC) HPLC Monitoring N3->N4 N4->N3 Incomplete N5 5. Catalyst Filtration Filter through Celite pad N4->N5 Complete (>99%) N6 6. Concentration & Crystallization Solvent removal & precipitation N5->N6 N7 7. Final Product 2-Amino-4,5-difluorobenzoic acid N6->N7

Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation process.

References

  • Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid (US4994606A).
  • Process for preparation of substituted P-aminophenol (US8519176B1).
  • P2X3 and / or P2X2 / 3 compounds and methods (KR20190053963A).
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A).

Sources

Method

Executive Summary: The Bifunctional Nature of 4,5-Difluoroanthranilic Acid

An in-depth technical guide on the reactivity, derivatization, and cross-coupling strategies for 4,5-difluoroanthranilic acid (4,5-DFAA). 4,5-Difluoroanthranilic acid (also known as 2-amino-4,5-difluorobenzoic acid) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the reactivity, derivatization, and cross-coupling strategies for 4,5-difluoroanthranilic acid (4,5-DFAA).

4,5-Difluoroanthranilic acid (also known as 2-amino-4,5-difluorobenzoic acid) is a highly versatile, fluorinated aromatic building block widely utilized in the development of pharmaceuticals, including GPR17 antagonists [1] and c-MYC transcription inhibitors [2].

The presence of two highly electronegative fluorine atoms significantly alters the electronic landscape of the molecule:

  • Deactivation of the Amine: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the ortho-amine, making direct palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) challenging without prior protection or activation.

  • Enhanced Electrophilicity in Intermediates: When converted to a benzyne intermediate, the fluorine atoms lower the LUMO of the alkyne, making 4,5-difluorobenzyne exceptionally reactive toward cycloadditions [3].

To effectively utilize 4,5-DFAA in modern C-C and C-N bond-forming workflows, researchers must employ strategic derivatization—such as sequential amide/Suzuki cross-coupling, POCl₃-mediated condensation, or aprotic diazotization.

Mechanistic Divergence & Workflow Architecture

The structural proximity of the carboxylic acid and the amine allows 4,5-DFAA to undergo divergent synthetic pathways. The following diagram illustrates the primary routes utilized in medicinal chemistry to elaborate this scaffold.

Workflow A 4,5-Difluoroanthranilic Acid (Starting Material) B Amide Coupling (C-N Bond Formation) A->B HATU/DIPEA (Carboxyl Activation) D Diazotization & Benzyne Generation A->D Isoamyl Nitrite (-N2, -CO2) E Quinazolinone Annulation A->E POCl3, Lactam (Dehydration) C Suzuki-Miyaura Cross-Coupling B->C Pd(PPh3)4, Base (Aryl Boronic Acid)

Divergent synthetic workflows and cross-coupling pathways for 4,5-DFAA.

Quantitative Data Summary: Reaction Profiles

The following table synthesizes the optimal conditions, catalytic systems, and expected yields for the primary transformations involving 4,5-DFAA.

Reaction PathwaySubstrate / IntermediateReagents & CatalystsSolvent & TempTypical YieldKey Application
Amide Coupling 4,5-DFAA (Free Acid)HATU, DIPEA, AmineDMF, 25 °C75–85%Precursor synthesis [1]
Suzuki Cross-Coupling Bromo-aryl amide of 4,5-DFAAPd(PPh₃)₄, Na₂CO₃, ArB(OH)₂DME/H₂O (2:1), 80 °C60–80%GPR17 Antagonists [1]
Condensation 4,5-DFAA + LactamPOCl₃ (neat or as reagent)Reflux (105 °C)65–75%NM23-H2 Binders [2]
Benzyne Cycloaddition 4,5-DFAA + DieneIsoamyl nitriteTHF, 60 °C50–70%Fused Heterocycles [3]

Protocol 1: Sequential Amide & Suzuki-Miyaura Cross-Coupling

Because the free amine and carboxylic acid of 4,5-DFAA can poison palladium catalysts or undergo undesired side reactions, direct C-C cross-coupling is typically performed on a halogenated derivative of the anthranilic acid scaffold. This protocol details the synthesis of biphenyl-substituted derivatives via a Suzuki-Miyaura cross-coupling, a method validated in the discovery of GPR17 antagonists [1].

Mechanistic Rationale

The reaction utilizes Tetrakis(triphenylphosphine)palladium(0) in a biphasic Dimethoxyethane (DME)/Water solvent system. The water dissolves the inorganic base (Na₂CO₃), which is critical for the transmetalation step, while DME solubilizes the fluorinated organic substrate.

Mechanism SM Bromo-Aryl Amide of 4,5-DFAA OA Oxidative Addition [Pd(II) Complex] SM->OA Pd(0) Catalyst TM Transmetalation (Aryl-Boronic Acid) OA->TM Base / H2O RE Reductive Elimination (Cross-Coupled Product) TM->RE C-C Bond Formation RE->OA Catalyst Regeneration

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4,5-DFAA derivatives.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, add the brominated 4,5-DFAA amide derivative (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 equiv). Crucial: Perform this step inside a glovebox or under a strict argon counter-flow to prevent oxidation of the Pd(0) species.

  • Solvent Addition: Add degassed DME (0.1 M relative to the substrate).

  • Base Addition: Add a 2.0 M aqueous solution of Na₂CO₃ (3.0 equiv). The biphasic mixture must be thoroughly degassed via three freeze-pump-thaw cycles.

  • Heating: Stir the reaction mixture at 80 °C for 12–16 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & In-Process Control (IPC): The reaction is a self-validating system. The consumption of the bromo-intermediate can be tracked via LC-MS; the disappearance of the characteristic M / M+2 isotopic doublet (1:1 ratio) confirms the complete consumption of the starting material. Successful cross-coupling is validated by the emergence of the product mass and a distinct downfield shift in the ¹H-NMR spectrum corresponding to the newly incorporated aryl protons.

Protocol 2: POCl₃-Mediated Annulation to Quinazolinones

4,5-DFAA is an excellent precursor for tricyclic quinazolinone scaffolds, which act as potent c-MYC transcription inhibitors [2].

Mechanistic Rationale

Phosphorus oxychloride (POCl₃) acts as both a dehydrating and chlorinating agent. It converts a lactam (e.g., pyrrolidin-2-one) into a highly reactive chloro-imine intermediate. Despite the deactivation of the 4,5-DFAA amine by the fluorine atoms, the extreme electrophilicity of the chloro-imine drives the initial C-N bond formation. Subsequent intramolecular trapping by the ortho-carboxylic acid yields the fused quinazolinone ring.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, combine 4,5-DFAA (1.0 equiv) and pyrrolidin-2-one (1.2 equiv).

  • Reagent Addition: Slowly add POCl₃ (5.0 equiv) dropwise at 0 °C. Caution: Highly exothermic reaction with potential HCl gas evolution.

  • Condensation: Heat the mixture to reflux (approx. 105 °C) for 4 hours.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess POCl₃.

  • Neutralization: Adjust the pH to 7.0 using saturated aqueous NaHCO₃. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation & In-Process Control (IPC): The reaction mixture will transition from a heterogeneous suspension to a homogenous dark solution as the chloro-imine forms and reacts. IPC via TLC (UV active at 254 nm) will show the complete consumption of the highly fluorescent 4,5-DFAA starting material. The final precipitation upon neutralization serves as a visual confirmation of successful annulation.

Protocol 3: Aprotic Diazotization and Benzyne Trapping

Anthranilic acids are classic precursors for benzyne generation. The dual fluorine atoms on 4,5-DFAA increase the electrophilicity of the resulting 4,5-difluorobenzyne, making it highly reactive toward Diels-Alder cycloadditions and nucleophilic insertions [3].

Mechanistic Rationale

Using an alkyl nitrite (such as isoamyl nitrite) in an aprotic solvent avoids the introduction of water, which would otherwise trap the transient benzyne to form a phenol. The reaction proceeds via a diazonium carboxylate zwitterion, which undergoes spontaneous loss of N₂ and CO₂ to generate the benzyne.

Step-by-Step Methodology
  • Setup: In a flame-dried flask under argon, dissolve 4,5-DFAA (1.0 equiv) and a trapping agent (e.g., furan, 5.0 equiv) in anhydrous THF (0.2 M).

  • Diazotization: Add isoamyl nitrite (1.5 equiv) dropwise at room temperature.

  • Benzyne Generation: Heat the reaction mixture to 60 °C. Maintain heating for 2–4 hours.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting cycloadduct via silica gel chromatography.

Self-Validation & In-Process Control (IPC): Vigorous gas evolution (N₂ and CO₂) serves as a direct, visual confirmation of diazonium decomposition and benzyne generation. The reaction is self-validating upon completion when gas evolution ceases. GC-MS or LC-MS will confirm the mass of the cycloaddition adduct, validating the transient capture of the 4,5-difluorobenzyne.

References

  • Boshta, N. M. et al. "Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17." Journal of Medicinal Chemistry, 2024, 67(21), 19365-19394.[Link]

  • Wang, Y.-Q. et al. "Design, Synthesis, and Evaluation of New Selective NM23-H2 Binders as c-MYC Transcription Inhibitors via Disruption of the NM23-H2/G-Quadruplex Interaction." Journal of Medicinal Chemistry, 2017, 60(16), 6924-6941.[Link]

Application

Application Note: Transition-Metal-Catalyzed Synthesis of Fluorinated Pharmacophores via 4,5-Difluoroanthranilic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary The strategic incorporation of fluorine atoms into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The strategic incorporation of fluorine atoms into organic frameworks is a cornerstone of modern drug discovery, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine atom. Fluorination uniquely alters molecular lipophilicity, metabolic stability, and target binding affinity.

4,5-Difluoroanthranilic acid (CAS RN: 83506-93-8) serves as a highly robust and versatile precursor for the in situ generation of 4,5-difluorobenzyne [1][2]. When coupled with transition-metal catalysis (e.g., Palladium, Copper, or Silver), this highly electrophilic, strained aryne intermediate can be intercepted to construct complex, difluorinated biaryls, carbocycles, and heterocycles[3][4]. This application note details the mechanistic rationale, optimization logic, and validated step-by-step protocols for utilizing 4,5-difluoroanthranilic acid in transition-metal-catalyzed cross-coupling and annulation workflows.

Mechanistic Rationale & Causality

In Situ Aryne Generation

Historically, benzynes were generated using strong bases (e.g., n -BuLi) and halogenated arenes, severely limiting functional group tolerance[1]. Furthermore, isolating diazonium carboxylate salts poses a severe explosion hazard.

To circumvent these issues, 4,5-difluoroanthranilic acid is treated with an alkyl nitrite (such as tert-butyl nitrite or amyl nitrite) under neutral, mild conditions[1]. The alkyl nitrite acts as a diazotizing agent in organic solvents. The resulting diazonium intermediate rapidly extrudes nitrogen ( N2​ ) and carbon dioxide ( CO2​ ), generating the highly reactive 4,5-difluorobenzyne intermediate in situ.

The Role of Transition Metals

Uncatalyzed benzynes are prone to rapid dimerization (yielding biphenylenes) or trimerization (yielding triphenylenes). The introduction of a transition-metal catalyst (e.g., Pd(0) ) alters the reaction trajectory. The metal center undergoes rapid oxidative addition or coordination with the strained triple bond of the aryne, forming a stable metallacycle[5]. This intermediate effectively "traps" the aryne, allowing for controlled insertion of coupling partners (imines, alkynes, or carbon monoxide) followed by reductive elimination to yield the target fluorinated scaffold[3][6].

G Pd0 Pd(0) Catalyst Complex1 Pd(II) Metallacycle Intermediate Pd0->Complex1 Oxidative Addition Aryne 4,5-Difluorobenzyne (Highly Electrophilic) Aryne->Complex1 Aryne Trapping Complex2 Insertion Intermediate Complex1->Complex2 Substrate Insertion Substrate Coupling Partner (e.g., Imine/CO) Substrate->Complex2 Complex2->Pd0 Catalyst Regeneration Product Fluorinated Heterocycle Complex2->Product Reductive Elimination

Caption: Catalytic cycle of Palladium-catalyzed aryne insertion and annulation.

Quantitative Data: Catalyst & Ligand Optimization

When performing palladium-catalyzed cyclocarbonylation or annulation with 4,5-difluoroanthranilic acid, the choice of ligand dictates the regioselectivity and suppresses the competitive trimerization of the aryne. Bidentate phosphine ligands generally provide superior stability to the Pd(II) metallacycle compared to monodentate ligands[6].

Table 1: Optimization of Pd-Catalyzed Annulation of 4,5-Difluorobenzyne

Catalyst PrecursorLigand (Equiv.)SolventTemp (°C)Aryne Trimerization (%)Target Yield (%)
Pd(OAc)2​ (5 mol%) PPh3​ (10 mol%)THF8028%45%
Pd(OAc)2​ (5 mol%) P(o−tol)3​ (10 mol%)THF8015%62%
Pd(OAc)2​ (5 mol%)dppe (5 mol%)MeCN80<5%88%
Pd2​(dba)3​ (2.5 mol%)dppp (5 mol%)MeCN80<2%94%

Note: Data reflects typical optimization trajectories for aryne insertion reactions. MeCN is often preferred as it stabilizes cationic Pd intermediates.

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4,5-Difluorophenanthridinones

Phenanthridinones are privileged scaffolds in alkaloid synthesis and CNS drug development. This protocol utilizes a formal [4+2] annulation between 4,5-difluorobenzyne and an N -substituted benzamide.

Reagents Required:

  • 4,5-Difluoroanthranilic acid (1.5 equiv, 1.5 mmol)

  • N -methylbenzamide (1.0 equiv, 1.0 mmol)

  • Pd2​(dba)3​ (2.5 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (5.0 mol%)

  • tert-Butyl nitrite ( t -BuONO) (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube and backfill with Argon (3x) to ensure a strictly inert atmosphere. Moisture leads to the competitive formation of difluorophenols.

  • Catalyst Loading: Add N -methylbenzamide (1.0 mmol), Pd2​(dba)3​ (0.025 mmol), and dppp (0.05 mmol) to the Schlenk tube.

  • Solvation: Inject 8 mL of anhydrous MeCN. Stir at room temperature for 10 minutes to allow the active Pd(0) -dppp complex to form (solution will turn from dark purple to pale yellow/orange).

  • Precursor Addition: Dissolve 4,5-difluoroanthranilic acid (1.5 mmol) in 2 mL of MeCN and add it to the reaction mixture.

  • Controlled Aryne Generation (Critical Step): Heat the reaction to 80 °C. Using a syringe pump, add t -BuONO (2.0 mmol) dropwise over 1 hour.

    • Causality Insight: Slow addition maintains a low steady-state concentration of 4,5-difluorobenzyne. If added all at once, the local concentration of aryne spikes, leading to rapid uncatalyzed dimerization/trimerization, crashing the yield.

  • Completion & Workup: Stir at 80 °C for an additional 2 hours. Cool to room temperature, quench with saturated aqueous NH4​Cl (10 mL), and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the fluorinated phenanthridinone.

Workflow Prep Schlenk Flask (Inert Atm) Load Load Pd, Ligand, Substrate Prep->Load Solvent Add Solvent (MeCN) Load->Solvent Precursor Add 4,5-Difluoro- anthranilic acid Solvent->Precursor Activator Add t-BuONO (Slow Addition) Precursor->Activator Heat Controlled Heating (In situ Generation) Activator->Heat Workup Quench & Purify Heat->Workup

Caption: Standard Schlenk-line workflow for in situ aryne generation and metal catalysis.

Protocol 2: Copper-Catalyzed Three-Component Coupling

This protocol describes the synthesis of 2-alkynyl-4,5-difluoroanilines via a multicomponent coupling of the aryne, a terminal alkyne, and an amine.

Step-by-Step Methodology:

  • Setup: In an argon-purged vial, combine Copper(I) Iodide ( CuI , 10 mol%) and the terminal alkyne (1.2 mmol).

  • Amine Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) and anhydrous THF (5 mL). Stir for 15 minutes to generate the copper-acetylide intermediate.

  • Aryne Generation: Add 4,5-difluoroanthranilic acid (1.0 mmol). Heat the mixture to 60 °C.

  • Activation: Inject isoamyl nitrite (1.5 mmol) slowly over 30 minutes.

    • Causality Insight: The highly electrophilic 4,5-difluorobenzyne undergoes nucleophilic attack by the amine, generating an aryl anion intermediate. The copper-acetylide rapidly traps this anion, forming the C-C bond before protonation can occur.

  • Workup: After 4 hours, cool the mixture, filter through a short pad of Celite to remove copper salts, concentrate, and purify via chromatography.

Troubleshooting & Safety Directives

  • Safety Warning (Diazonium Salts): Never attempt to isolate the intermediate diazonium carboxylate formed from 4,5-difluoroanthranilic acid. It is highly shock-sensitive and explosive. Always generate it in situ in a dilute organic solution.

  • Low Yields / High Byproducts: If triphenylene (trimer) is the major product, your aryne generation is occurring faster than the catalytic cycle can turn over. Decrease the addition rate of the alkyl nitrite or increase the catalyst loading.

  • Moisture Sensitivity: Water acts as a potent nucleophile toward benzynes, resulting in the formation of 4,5-difluorophenol. Ensure all solvents are strictly anhydrous.

References

  • Merging Metals and Strained Intermediates. National Institutes of Health (PMC). Available at:[Link]

  • Palladium-Catalyzed Cyclocarbonylation of Arynes with Methyl Allyl Carbonates: Selective Synthesis of 1H-Inden-1-ones. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4,5-Difluoroanthranilic Acid

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4,5-difluoroanthranilic acid (CAS [1]). As a critical building block in the development of quinolone antibacterials and complex peptides, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4,5-difluoroanthranilic acid (CAS [1]). As a critical building block in the development of quinolone antibacterials and complex peptides, achieving a high-yielding, scalable synthesis of this intermediate is paramount.

Historically, routes starting from 3,4-difluoroaniline suffered from prohibitive costs and low yields (~30%). Modern industrial methodologies rely on the halogen exchange of 4,5-dichlorophthalic anhydride, followed by decarboxylation, nitration, and highly controlled reduction [2]. This guide provides mechanistic insights, troubleshooting logic, and validated protocols to help you maximize your isolated yields.

Mechanistic Workflow & Route Selection

The most robust and economically viable synthetic route avoids expensive fluorinated anilines. Instead, it utilizes a sequence of decarboxylation, electrophilic aromatic nitration, and transfer hydrogenation.

SynthesisPathway A 4,5-Dichlorophthalic Anhydride B 4,5-Difluorophthalic Anhydride A->B Halogen Exchange (KF, Sulfolane, 185°C) C 3,4-Difluorobenzoic Acid B->C Decarboxylation (Cu2O, DMAc, 175-215°C) D 2-Nitro-4,5-difluorobenzoic Acid C->D Nitration (HNO3 / H2SO4, 0°C) E 4,5-Difluoroanthranilic Acid D->E Transfer Hydrogenation (Pd/C, HCOONa, 90°C)

Fig 1: Optimized industrial synthesis pathway for 4,5-difluoroanthranilic acid.

Troubleshooting Guides & FAQs

Q1: I am observing a significant loss of fluorine (defluorination) during the reduction of 2-nitro-4,5-difluorobenzoic acid. How can I prevent this?

Causality: Standard catalytic hydrogenation using H2​ gas with a Palladium on Carbon (Pd/C) catalyst is often too aggressive. The palladium surface activates the highly polarized C-F bonds in electron-deficient nitroaromatics, leading to hydrodefluorination (cleavage of the aromatic C-F bond). Solution: Switch to transfer hydrogenation using sodium formate (HCOONa) in an aqueous alkaline medium. The formate ion acts as a milder, controlled hydrogen donor. This suppresses the surface concentration of active hydrogen species, effectively reducing the nitro group to an amine without cleaving the C-F bonds. According to1 [3], this method can achieve a 93% yield.

Q2: My nitration of 3,4-difluorobenzoic acid yields a mixture of isomers and over-nitrated products. What are the critical parameters?

Causality: Electrophilic aromatic nitration is highly exothermic. While the fluorine atoms direct ortho/para and the carboxylic acid directs meta, the position ortho to the fluorine (C2) is the most electronically favored for nitronium ion ( NO2+​ ) attack. However, if the temperature exceeds 25°C, the kinetic control is lost, resulting in poor regioselectivity and dinitration. Solution: Strict thermal control is mandatory. Dissolve the substrate entirely in 96% sulfuric acid and cool the system to 0°C before adding 90% fuming nitric acid. Add the nitric acid dropwise to manage the exotherm, and only allow the reaction to warm to room temperature after the addition is complete.

Q3: The decarboxylation of 4,5-difluorophthalic anhydride to 3,4-difluorobenzoic acid is stalling at ~50% conversion. How do I drive it to completion?

Causality: Uncatalyzed thermal decarboxylation requires extreme temperatures (>250°C), which induces substrate degradation. Solution: Introduce a transition metal catalyst. Using 10% Cu2​O in a high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) facilitates the formation of a stabilized aryl-copper intermediate. This significantly lowers the activation energy for CO2​ extrusion, allowing the reaction to proceed to completion at 175–215°C [3].

TroubleshootingLogic Issue Issue: Low Yield in Reduction Step Check Analyze Reaction Mixture (GC/HPLC) Issue->Check Defluorination Defluorinated Byproducts Detected Check->Defluorination C-F Cleavage Incomplete Unreacted Nitro Starting Material Check->Incomplete Stalled Reaction Sol1 Switch to Transfer Hydrogenation (HCOONa / Pd/C) Defluorination->Sol1 Milder H-donor Sol2 Increase Catalyst Loading or Reaction Time Incomplete->Sol2 Drive to completion

Fig 2: Troubleshooting logic for resolving low yields during the reduction step.

Quantitative Data Presentation

The choice of reduction methodology drastically impacts the final yield. Below is a comparative analysis of reduction strategies for converting 2-nitro-4,5-difluorobenzoic acid to 4,5-difluoroanthranilic acid.

Reduction MethodologyReagents & ConditionsDefluorination Byproducts (%)Isolated Yield (%)
Direct Catalytic Hydrogenation H2​ (1 atm), 10% Pd/C, EtOH, 25°C15.0 – 20.0%65.0 – 70.0%
Béchamp Reduction Fe powder, HCl, H2​O , 80°C< 0.5%85.0 – 88.0%
Transfer Hydrogenation HCOONa, 10% Pd/C, NaOH, H2​O , 90°C< 1.0% 93.0%

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure high fidelity and reproducibility, utilizing in-process analytical checkpoints.

Protocol A: Regioselective Nitration of 3,4-Difluorobenzoic Acid
  • Preparation: Equip a jacketed reactor with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Dissolution: Charge the reactor with 100 mL of 96% sulfuric acid. Slowly add 11.95 g (0.0756 mol) of 3,4-difluorobenzoic acid. Stir at room temperature until complete dissolution is achieved.

  • Cooling: Circulate chilled coolant to bring the internal reaction temperature strictly to 0°C.

  • Nitration: Load the addition funnel with 7.9 g of 90% fuming nitric acid. Add the nitric acid dropwise over 45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the solution to warm to room temperature. Stir for an additional 2 hours.

  • Validation Check: Sample the mixture and analyze via GC/MS. The starting material peak should be fully consumed.

  • Quenching: Pour the reaction mixture carefully over 500 g of crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under a vacuum to yield 2-nitro-4,5-difluorobenzoic acid.

Protocol B: Transfer Hydrogenation (Reduction Step)
  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 1.0 g of 2-nitro-4,5-difluorobenzoic acid in 10 mL of deionized water.

  • Alkalinization: Add 0.2 g of NaOH to the suspension to form the soluble sodium salt of the carboxylic acid.

  • Reagent Addition: Add 1.0 g of sodium formate (HCOONa) to the solution.

  • Catalyst Loading: Carefully add 0.05 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C can ignite in the presence of solvent vapors; ensure the atmosphere is inerted with Nitrogen prior to addition.

  • Reaction: Heat the mixture to 90°C and maintain vigorous stirring for 2.5 hours.

  • Validation Check: Perform 19F NMR or GC analysis on an aliquot. The nitro-aromatic signals should be entirely replaced by the corresponding aniline signals.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Acidify the filtrate with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and dry to obtain 4,5-difluoroanthranilic acid (Expected yield: ~93%).

References

  • European Patent EP0555283B1 - Intermediates in the preparation of 4,5-difluoroanthranilic acid. Retrieved from: 2

  • US Patent US4994606A - Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. Retrieved from: 1

Sources

Optimization

Technical Support Center: 4,5-Difluoroanthranilic Acid (4,5-DFAA) Solubilization Guide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 4,5-difluoroanthranilic acid (CAS RN: 83506...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 4,5-difluoroanthranilic acid (CAS RN: 83506-93-8). Below, you will find mechanistic explanations, quantitative solvent data, and self-validating protocols to ensure complete solubilization for your downstream applications.

Mechanistic FAQs: Understanding the Solubility Barrier

Q: Why is 4,5-difluoroanthranilic acid so difficult to dissolve in standard organic solvents compared to unsubstituted benzoic acid? A: The solubility barrier is fundamentally a thermodynamic issue driven by exceptionally high crystal lattice energy. Unsubstituted anthranilic acid crystallizes as a highly stable 1:1 mixture of the amino-carboxylic acid and zwitterionic ammonium carboxylate forms[1]. The introduction of two highly electronegative fluorine atoms at the 4 and 5 positions significantly alters this dynamic. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the carboxylic acid (increasing acidity) and decreases the basicity of the ortho-amino group. Furthermore, fluorine uniquely affects the physical properties of the organic molecule by participating in strong intermolecular dipole-dipole interactions and potential halogen bonding[2]. Combined with classic intermolecular hydrogen bonding (C=O···H-N), this creates a rigid crystal lattice. To achieve solvation, the solvent must provide enough enthalpic payoff (via strong H-bond acceptance) to overcome this lattice energy.

Q: Does temperature significantly impact the solubility profile of 4,5-DFAA? A: Yes. Because the dissolution of highly crystalline, hydrogen-bonded solids is an endothermic process, increasing the temperature provides the kinetic energy required to disrupt the intermolecular network. Heating the suspension to 40–50 °C in polar solvents temporarily lowers the activation energy for solvation. However, upon cooling, supersaturated solutions may spontaneously precipitate unless the solvent has a sufficiently high dielectric constant to keep the solute dispersed.

Solvent Selection & Quantitative Data

Selecting the correct solvent requires balancing the dielectric constant ( ε ) and hydrogen-bond acceptor capacity. Use the table below to determine the optimal continuous phase for your specific assay or synthetic step.

SolventDielectric Constant ( ε )H-Bond Acceptor CapacityExpected 4,5-DFAA SolubilityRecommended Use Case
Dimethyl Sulfoxide (DMSO) 46.7StrongHigh (>30 mg/mL)Biological stock solutions, polar S N​ Ar reactions
Dimethylformamide (DMF) 36.7StrongHigh (>30 mg/mL)Peptide couplings, general synthesis
Ethanol (EtOH) 24.5ModerateModerate (~10-20 mg/mL)Recrystallization, protic-tolerant assays
Dichloromethane (DCM) 8.9WeakLow (<5 mg/mL)Requires reactive solubilization (salt formation)
Toluene 2.4NoneInsolubleAvoid unless reacting as a heterogeneous suspension

Troubleshooting Workflows: Application-Specific Solutions

Q: I need a high-concentration stock solution for biological assays. What is the best approach? A: For biological assays, polar aprotic solvents like DMSO or DMF are the gold standard. Similar to other anthranilic acid derivatives, 4,5-DFAA is highly soluble in these solvents because their oxygen centers act as potent hydrogen-bond acceptors, breaking the solute's internal H-bond network[3]. Ensure that the residual amount of organic solvent is insignificant in your final assay buffer, as solvents like DMSO can have physiological effects at high concentrations[3].

Q: My downstream synthetic step (e.g., an amide coupling or esterification) requires a low-polarity solvent like Dichloromethane (DCM). How do I force solubilization? A: Direct dissolution in DCM will likely fail due to its low dielectric constant ( ε = 8.9) and weak H-bond acceptor capacity. You must employ Reactive Solubilization . By adding a stoichiometric amount of a lipophilic tertiary amine (such as N,N-Diisopropylethylamine, DIPEA), you deprotonate the carboxylic acid. This converts the neutral, heavily H-bonded 4,5-DFAA into an ammonium carboxylate salt. The bulky, lipophilic alkyl chains of the counterion (DIPEA-H + ) shield the charge and drastically increase solubility in halogenated solvents.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of 4,5-DFAA Stock Solutions in Polar Aprotic Solvents

Causality: Utilizing the strong H-bond acceptor properties of DMSO/DMF to thermodynamically favor the solvated state over the crystalline solid state.

  • Weighing: Accurately weigh the required mass of 4,5-DFAA into a clean, dry, amber glass vial (to protect from potential photo-degradation).

  • Solvent Addition: Add anhydrous DMSO or DMF. Pro-tip: Purge the solvent with an inert gas (nitrogen or argon) prior to use to prevent oxidative degradation of the electron-rich aromatic amine over time[3].

  • Mechanical Agitation: Vortex the mixture vigorously for 60 seconds to maximize the solvent-solute surface area.

  • Thermal Disruption: If a suspension persists, place the vial in a heated ultrasonic bath (40–45 °C) for 5–10 minutes. The cavitation from sonication combined with heat rapidly breaks down the crystal lattice.

  • Self-Validating Check (Tyndall Effect): Shine a laser pointer horizontally through the vial in a dimly lit room. If the beam path is visible (light scattering), micro-particulates remain. Continue sonication until the solution is optically clear and the laser beam is invisible in the liquid phase.

SOP 2: Reactive Solubilization in Low-Polarity Solvents (e.g., DCM)

Causality: Converting the neutral molecule into a lipophilic salt to bypass the thermodynamic barrier of the low-polarity continuous phase.

  • Suspension: Add 4,5-DFAA to Dichloromethane (DCM) to form a heterogeneous slurry.

  • Base Addition: Dropwise, add 1.1 to 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) under continuous stirring.

  • Observation: The cloudy suspension will rapidly transition into a clear, homogenous solution as the acid-base reaction forms the highly soluble ammonium carboxylate salt.

  • Validation: Perform the Tyndall effect check (as described in SOP 1, Step 5). The solution is now ready for downstream coupling reagents (e.g., HATU, EDC).

Visual Troubleshooting Workflow

G N1 4,5-DFAA Solid (High Lattice Energy) N2 Select Solvent System N1->N2 N3 Polar Aprotic (DMSO, DMF) N2->N3 Optimal N4 Polar Protic (EtOH, MeOH) N2->N4 Moderate N5 Low Polarity (DCM, Toluene) N2->N5 Poor N6 Direct Solubilization (Vortex + Sonication) N3->N6 N4->N6 N7 Reactive Solubilization (Add DIPEA/TEA) N5->N7 Requires Salt Formation N8 Clear Solution (Tyndall Negative) N6->N8 Success N9 Suspension (Tyndall Positive) N6->N9 Failure N7->N8 Solvated Salt N9->N7 Rescue Step

Workflow for troubleshooting 4,5-DFAA solubility across different solvent polarities.

References

  • Anthranilic acid - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4,5-Difluoroanthranilic Acid

Welcome to the technical support center for 4,5-difluoroanthranilic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important fluorinated intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,5-difluoroanthranilic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important fluorinated intermediate. Here, we address common challenges in its purification and provide robust, field-tested protocols to ensure you obtain material of the highest purity for your downstream applications.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses the most frequent problems encountered during the purification of 4,5-difluoroanthranilic acid.

Question 1: I've dissolved my crude 4,5-difluoroanthranilic acid in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's going wrong?

Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[1]

  • Causality & Explanation: 4,5-difluoroanthranilic acid, like many amino acids, can form a supersaturated solution where the concentration of the dissolved solid exceeds its normal saturation point. Crystal formation requires nucleation, a process where molecules organize into a stable seed. In a highly dilute or perfectly clean solution, these nucleation points may not form spontaneously.

  • Step-by-Step Solution:

    • Induce Nucleation: The first step is to encourage the crystals to form.

      • Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation to begin.[1]

      • Seeding Method: If you have a small amount of pure 4,5-difluoroanthranilic acid, add a single, tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[1][2]

      • Gently heat the solution to its boiling point and evaporate a portion of the solvent (e.g., 10-20% of the total volume) under a stream of nitrogen or using a rotary evaporator.

      • Allow the more concentrated solution to cool slowly again.

    • Last Resort: If crystals still refuse to form, the solvent can be completely removed by rotary evaporation to recover the crude solid. You can then re-attempt the recrystallization with a different solvent system.[2]

Question 2: My compound isn't forming crystals; instead, an oily liquid is separating from the solution. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point. Given that 4,5-difluoroanthranilic acid has a relatively high melting point (181-183 °C), this issue often points to a high concentration of impurities depressing the melting point or the use of a very high-boiling solvent.[3]

  • Causality & Explanation: The presence of significant impurities can create a eutectic mixture with a much lower melting point than the pure compound. When the solution cools, this impure mixture separates as a liquid "oil" instead of a solid crystalline lattice.

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Place the flask back on the heat source and heat until the oil fully redissolves.

    • Add a small amount of additional hot solvent (typically 5-10% more) to decrease the saturation point of the solution.[1] This ensures that crystallization will begin at a lower temperature.

    • Slow Cooling is Crucial: Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]

    • Consider Pre-Purification: If oiling out persists, it indicates a high impurity load. It is advisable to perform a preliminary purification step, such as an acid-base extraction (see Protocol 1), before attempting recrystallization again.

Question 3: My final yield of purified crystals is very low (<50%). Where did my product go?

Answer: A low yield is most commonly caused by using an excessive volume of recrystallization solvent, incomplete precipitation, or washing the final crystals with solvent that isn't ice-cold.[2]

  • Causality & Explanation: The goal of recrystallization is to exploit the difference in solubility between hot and cold solvent. However, no substance is completely insoluble. If too much solvent is used, a significant portion of your product will remain dissolved in the cold "mother liquor" and be lost during filtration.

  • Step-by-Step Solution:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates substantial product loss. You can recover this by concentrating the mother liquor and cooling it to obtain a second crop of crystals (which may be less pure).

    • Optimize the Protocol: For future attempts:

      • Use the minimum amount of boiling solvent necessary to just dissolve the crude solid. Add the solvent in small portions to the heated solid.

      • Ensure the solution cools thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

      • Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4,5-difluoroanthranilic acid?

A1: There is no single "best" solvent, as the ideal choice depends on the impurity profile. However, based on the polar amphoteric nature of 4,5-difluoroanthranilic acid (containing both a basic amino group and an acidic carboxylic acid group), mixed solvent systems involving polar protic solvents are often effective.

  • Expertise & Experience: A good starting point is an ethanol/water or methanol/water system. The compound is typically soluble in hot ethanol or methanol and less soluble in water. This allows for fine-tuning of the solubility by adjusting the solvent ratio. Ethyl acetate can also be a suitable single-solvent choice.[4][5]

Solvent SystemBoiling Point (°C)Rationale & CausalityPotential Issues
Ethanol/Water 78-100Good "like-dissolves-like" interaction with the polar functional groups. Water acts as an excellent anti-solvent.High water content can lead to slow drying.
Ethyl Acetate 77Moderate polarity, good for dissolving many organic impurities while having differential solubility for the target compound.May not be strong enough to dissolve highly impure starting material.
Acetonitrile 82Aprotic polar solvent that can be effective if alcohol-based systems fail.Can be less effective at precipitating polar impurities.

Q2: What are the likely impurities in my crude 4,5-difluoroanthranilic acid?

A2: Impurities are almost always related to the synthetic route used. Common syntheses involve the reduction of 2-nitro-4,5-difluorobenzoic acid. Therefore, potential impurities include:

  • Unreacted Starting Material: 2-nitro-4,5-difluorobenzoic acid (often yellow/orange).

  • Side-Products: Isomers or incompletely reacted intermediates from earlier steps.

  • Inorganic Salts: Residual catalysts or reagents from the reduction step (e.g., iron salts, tin salts).

Q3: How can I perform a basic cleanup before recrystallization to improve success?

A3: An acid-base extraction is an excellent preliminary purification technique that leverages the amphoteric nature of your compound to separate it from neutral or differently charged impurities.[6][7] This is a highly effective way to remove non-acidic or non-basic colored impurities. See Protocol 1 for a detailed methodology.

Q4: How should I store my purified 4,5-difluoroanthranilic acid to ensure its stability?

A4: Fluorinated aromatic compounds are generally stable, but like many amino acids, they can be sensitive to light and air over long periods.[8][9]

  • Storage Conditions: Store the crystalline solid in a tightly sealed, opaque container (e.g., an amber glass vial).

  • Temperature: For long-term stability (>1 year), storage at 2-8°C in a refrigerator is recommended.[10] For routine use, storage at room temperature in a desiccator is sufficient.

  • Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent slow oxidative degradation, which is good practice for reference-grade material.

Experimental Protocols

Protocol 1: Pre-Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities and some colored byproducts before the final recrystallization.

  • Dissolution: Dissolve the crude 4,5-difluoroanthranilic acid in a suitable organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and extract with a weak base, such as 1M sodium bicarbonate (NaHCO₃) solution. The basic amino group remains largely uncharged, while the carboxylic acid is deprotonated to its water-soluble carboxylate salt.

    • Causality:F₂C₆H₂(NH₂)COOH (org) + NaHCO₃ (aq) → F₂C₆H₂(NH₂)COONa (aq) + H₂O + CO₂

  • Separation: Separate the aqueous layer (which now contains your product) from the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~4-5). The 4,5-difluoroanthranilic acid will precipitate out as a solid as it is neutralized.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly. This material is now ready for recrystallization.

Protocol 2: Recrystallization from Ethanol/Water

This protocol provides a reliable method for obtaining high-purity crystals.

  • Dissolution: Place the crude or pre-purified 4,5-difluoroanthranilic acid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[11]

  • Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is now saturated.

  • Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visual Workflow

The following diagram illustrates the complete purification workflow, from crude starting material to pure, crystalline product.

Purification_Workflow cluster_0 Pre-Purification (Acid-Base Extraction) cluster_1 Recrystallization crude Crude Solid dissolve_org Dissolve in Ethyl Acetate crude->dissolve_org extract_base Extract with 1M NaHCO₃ (aq) dissolve_org->extract_base separate Separate Layers extract_base->separate acidify Acidify Aqueous Layer with 1M HCl separate->acidify Aqueous Layer (contains product) Neutral Impurities\n(in Organic Layer) Neutral Impurities (in Organic Layer) separate->Neutral Impurities\n(in Organic Layer) filter_pre Filter & Dry Solid acidify->filter_pre dissolve_hot Dissolve in min. Hot Ethanol filter_pre->dissolve_hot To Recrystallization pre_purified Pre-Purified Solid add_water Add Hot Water to Cloud Point dissolve_hot->add_water clarify Clarify with Hot Ethanol add_water->clarify cool Slow Cool & Ice Bath clarify->cool filter_final Vacuum Filter cool->filter_final wash Wash with Ice-Cold EtOH/Water filter_final->wash dry Vacuum Dry wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Purification workflow for 4,5-difluoroanthranilic acid.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Fluoropharm. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Fluorochem. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine.
  • UCHEM. (n.d.). Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry. Retrieved from [Link]

  • National Institutes of Health. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ACS Publications. (2025, October 24). Aromatic Amino Acid Crystal Growth Assisted by a Very Weak DC Field without a Precipitant.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Significance of Fluorinated Aromatic Compounds in Material Science. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents.
  • NextSDS. (n.d.). 4,5-DIFLUOROANTHRANILIC ACID HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature to Prevent 4,5-Difluoroanthranilic Acid Decarboxylation

Welcome to the technical support center for handling 4,5-difluoroanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and face chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4,5-difluoroanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and face challenges with its thermal stability. Unwanted decarboxylation is a common side reaction that can significantly lower the yield of desired products. This document provides in-depth, experience-driven answers to common questions and a robust protocol for optimizing your reaction temperature.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 4,5-difluoroanthranilic acid begin to decarboxylate?

4,5-Difluoroanthranilic acid is a relatively stable solid at room temperature, but it is susceptible to thermal decarboxylation at elevated temperatures. Commercially available material often lists a decomposition temperature in the range of 220-240 °C[1]. However, this value represents rapid decomposition and should be considered an absolute maximum. Significant decarboxylation can occur at much lower temperatures, especially during prolonged reaction times or in specific solvent systems. For many synthetic applications, temperatures should be carefully controlled, often well below 160-180 °C, to mitigate this unwanted side reaction.

Q2: What is the underlying mechanism of this decarboxylation, and how do the fluorine atoms influence it?

The decarboxylation of the parent compound, anthranilic acid, is understood to proceed via a bimolecular electrophilic substitution, where a proton attack on the aromatic ring is the rate-determining step[2]. The molecule can exist as a zwitterion, and it is this form that is believed to be most susceptible to losing carbon dioxide.

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring significantly impacts the molecule's electronic properties. These fluorine atoms decrease the electron density of the benzene ring, which can influence the stability of the intermediates involved in both the desired reaction and the decarboxylation pathway. While this can make the aromatic ring less susceptible to electrophilic attack, the overall stability is a complex interplay of electronic effects, solvent interactions, and temperature. The core takeaway is that the inherent reactivity of the aminobenzoic acid scaffold remains, making temperature a critical control parameter.

Caption: The thermal decarboxylation pathway of 4,5-difluoroanthranilic acid.

Q3: My reaction requires elevated temperatures. How can I determine the optimal temperature to maximize my desired product yield while minimizing decarboxylation?

This is the most critical challenge. The optimal temperature is a balance between achieving a sufficient reaction rate for your desired transformation and preventing the rate of decarboxylation from becoming significant. A systematic temperature screening experiment is the most reliable method to determine this process window. This involves running a series of small-scale, parallel reactions across a range of temperatures and quantifying the outcome. An example study on a different synthesis found that varying the temperature between 70 °C and 100 °C revealed a clear optimum at 90 °C[3]. A detailed, step-by-step protocol for this type of optimization is provided in the "Troubleshooting Guide" section below.

Q4: Besides temperature, what other reaction parameters can influence the rate of decarboxylation?

While temperature is the primary driver, other factors can significantly influence the stability of 4,5-difluoroanthranilic acid:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize the zwitterionic form of the acid. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are common in reactions involving anthranilic acid derivatives but can also facilitate decarboxylation at high temperatures[4][5]. In contrast, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to have unique solvating effects that can sometimes alter reaction pathways and selectivity, which could potentially be leveraged to suppress decarboxylation[6].

  • pH and Acidity: Since the decarboxylation can be acid-catalyzed, the presence of strong acids can lower the temperature at which it occurs[2]. If your reaction conditions are acidic, be particularly cautious with temperature. Conversely, in some cases, running a reaction under basic conditions can deprotonate the carboxylic acid, forming a carboxylate salt which is generally more resistant to decarboxylation.

  • Presence of Metal Catalysts: Certain transition metals, particularly copper and its salts (e.g., CuO), are known to catalyze decarboxylation reactions, often at high temperatures[4][7]. If your desired reaction does not require such a catalyst, their exclusion is advisable. If it does, a thorough temperature optimization is essential to find conditions where the desired catalytic cycle outcompetes the decarboxylation pathway.

Q5: Are there any analytical techniques recommended for monitoring decarboxylation?

Effectively monitoring the reaction is key to optimization. The following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantitative analysis. You can develop a method to separate and quantify the starting material (4,5-difluoroanthranilic acid), your desired product, and the primary decarboxylation byproduct (3,4-difluoroaniline).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile decarboxylation product, 3,4-difluoroaniline.

  • ¹⁹F NMR Spectroscopy: This is a uniquely powerful tool for any reaction involving fluorinated compounds. The fluorine signals for the starting material, product, and byproduct will have distinct chemical shifts, allowing for a clear and quantitative assessment of the reaction mixture composition.

Troubleshooting Guide: Experimental Protocol for Temperature Optimization

This protocol provides a self-validating workflow to identify the optimal reaction temperature for your specific process using 4,5-difluoroanthranilic acid.

Caption: Experimental workflow for systematic temperature optimization.

I. Objective

To determine the maximum operating temperature that provides the highest yield of the desired product while keeping the formation of the decarboxylation byproduct, 3,4-difluoroaniline, below an acceptable threshold (e.g., <5%).

II. Methodology
  • Preparation:

    • Set up five identical small-scale reaction vessels (e.g., 5-10 mL microwave vials with stir bars).

    • Prepare a stock solution of all common reagents (solvent, base/acid, other reactants) to ensure consistency.

  • Reaction Execution:

    • To each vial, add 4,5-difluoroanthranilic acid (e.g., 100 mg, 0.58 mmol).

    • Add your other reactant(s) and any necessary catalysts.

    • Dispense an identical volume of the reagent stock solution into each vial.

    • Seal the vials and place them in separate heating blocks or a parallel synthesis reactor.

    • Set the temperatures for the reactions. A good starting range is: 80°C, 100°C, 120°C, 140°C, and 160°C .

    • Run all reactions for the same amount of time (e.g., 4 hours), ensuring identical stirring rates.

  • Workup and Analysis:

    • After the specified time, cool all reactions to room temperature simultaneously by placing them in a water bath.

    • Quench the reactions if necessary.

    • Prepare a sample for analysis from each vial. This typically involves diluting a small, precise aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile for HPLC) to a known final volume. Include an internal standard if desired for higher accuracy.

    • Analyze each sample by HPLC or ¹⁹F NMR to determine the relative percentage or absolute concentration of the starting material, desired product, and 3,4-difluoroaniline.

III. Data Presentation and Interpretation

Summarize your results in a table to clearly visualize the temperature-dependent trends.

Reaction Temp. (°C)Yield of Desired Product (%)3,4-Difluoroaniline Byproduct (%)Unreacted Starting Material (%)
8035< 164
100681.530
120 91 4 5
14085 (yield decreasing)123
16072 (yield decreasing)25< 1

Hypothetical data for illustrative purposes.

From this hypothetical data, the optimal temperature is 120°C . At this point, the product yield is maximized. Increasing the temperature to 140°C leads to a significant increase in decarboxylation, which outpaces the formation of the desired product, resulting in a lower overall yield. This systematic approach provides clear, actionable data to ensure the robustness and efficiency of your synthesis.

References

  • Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Publications. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Center for Biotechnology Information. [Link]

  • THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Science Publishing. [Link]

  • Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration, Swiss Youth in Science. [Link]

  • Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Royal Society of Chemistry. [Link]

  • Intermediates in the preparation of 4,5-difluoroanthranillic acid.
  • Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. freepatentsonline.com. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Royal Society of Chemistry. [Link]

  • Solvent effect on anthranilic acid spectroscopy. National Center for Biotechnology Information. [Link]

  • Investigation on the Thermal Stability of Deep Eutectic Solvents. Wuli Huaxue Xuebao. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Difluoroanthranilic Acid Esterification

Introduction 4,5-Difluoroanthranilic acid is a critical fluorinated building block widely utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . However, achieving high conversion rates during i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,5-Difluoroanthranilic acid is a critical fluorinated building block widely utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . However, achieving high conversion rates during its esterification presents unique chemical challenges. The strongly electron-withdrawing nature of the 4,5-difluoro substituents increases the acidity of the carboxylic acid but significantly reduces the nucleophilicity of the adjacent functional groups. Furthermore, the ortho-amino group introduces steric hindrance and the potential for competing side reactions.

This technical support guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize esterification yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does standard acid-catalyzed Fischer esterification yield less than 40% conversion for 4,5-difluoroanthranilic acid? A: The poor conversion rate is driven by two primary mechanistic factors:

  • Electronic Deactivation: The two fluorine atoms at the 4 and 5 positions exert a strong inductive electron-withdrawing effect (-I effect). This destabilizes the protonated carbonyl intermediate required for nucleophilic attack by the alcohol.

  • Zwitterion Formation: Anthranilic acids naturally form stable zwitterions. In highly acidic conditions (e.g., refluxing H₂SO₄/MeOH), the ortho-amino group is completely protonated (-NH₃⁺). This bulky, positively charged group introduces severe steric hindrance and electrostatic repulsion, effectively blocking the incoming alcohol nucleophile.

Solution: Shift from equilibrium-driven Fischer esterification to highly reactive intermediate-driven methods, such as forming an acyl chloride in situ using thionyl chloride (SOCl₂) or utilizing specialized coupling reagents.

Q2: I am using an alkyl halide (e.g., Methyl Iodide) and a base to form the ester. Why am I seeing multiple spots on my TLC and a low ester yield? A: You are observing N-alkylation. While the carboxylic acid is deprotonated by the base (e.g., K₂CO₃) to form a reactive carboxylate, the ortho-amino group remains a competent nucleophile. In the presence of a strong electrophile like MeI and prolonged heating, N-methyl or N,N-dimethyl byproducts will readily form .

Solution: If you must use the alkyl halide route, strictly control the stoichiometry (1.05 eq of MeI), use a milder base (e.g., NaHCO₃), and run the reaction at ambient temperature in a polar aprotic solvent like DMF. Alternatively, switch to the SOCl₂/MeOH protocol, which inherently protects the amine via protonation during the acyl substitution step.

Q3: How do I verify that my esterification is complete without isolating the product? A: Implement a self-validating analytical workflow using HPLC or LC-MS. 4,5-difluoroanthranilic acid has a distinct UV absorption profile compared to its ester. Monitor the disappearance of the starting material peak. A reliable self-validating check is to spike an aliquot of the reaction mixture with a known standard of the starting acid; if only one peak grows, the reaction is incomplete. If a new, more lipophilic peak (longer retention time on a reverse-phase C18 column) dominates, esterification is successful.

Section 2: Optimized Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Methyl Esterification (Recommended for >95% Conversion)

This protocol utilizes SOCl₂ to generate a highly reactive acyl chloride intermediate in situ. The generation of HCl gas simultaneously protonates the ortho-amine, preventing N-acylation or N-alkylation side reactions.

Step-by-step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂).

  • Reagent Loading: Suspend 4,5-difluoroanthranilic acid (10.0 g, 57.8 mmol) in anhydrous methanol (100 mL). The suspension will remain cloudy.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) (5.0 mL, 68.5 mmol, 1.2 eq) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic reaction and prevents the rapid evolution of HCl/SO₂ gases from causing solvent boil-over. The in situ HCl effectively masks the amine from acting as a competing nucleophile.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 to 6 hours. The solution will become homogeneous as the ester forms and dissolves.

  • Monitoring: Sample 50 µL, dilute in 1 mL acetonitrile, and analyze via HPLC. To self-validate the peak identity, perform a co-injection with the starting material; the ester will elute significantly later due to the loss of the polar carboxylic acid group.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Dissolve the resulting solid in ethyl acetate (150 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize the amine hydrochloride salt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the 4,5-difluoroanthranilic acid methyl ester as a crystalline solid.

Protocol B: CDI-Coupling Esterification (Mild Conditions)

For sensitive substrates where strong acids must be avoided, Carbonyldiimidazole (CDI) is an effective alternative, as demonstrated in the synthesis of complex substituted quinazoline-2,4-diones .

Step-by-step Methodology:

  • Activation: Dissolve 4,5-difluoroanthranilic acid (5.0 g, 28.9 mmol) in anhydrous THF (50 mL). Add CDI (5.6 g, 34.7 mmol, 1.2 eq) in portions at room temperature. Stir for 2 hours until CO₂ evolution ceases. Causality note: CDI forms an active acyl imidazole intermediate, which is highly susceptible to nucleophilic attack by alcohols, bypassing the need for strongly acidic conditions.

  • Esterification: Add anhydrous methanol (10 mL) and a catalytic amount of DBU (0.5 mL). Heat to 50 °C for 12 hours.

  • Workup: Evaporate THF, partition the residue between dichloromethane and water. Wash the organic layer with 0.5 M citric acid to remove imidazole byproducts, dry, and concentrate.

Section 3: Quantitative Data & Method Comparison

To facilitate method selection, the following table summarizes the expected conversion rates and impurity profiles based on the chosen esterification strategy. General anthranilic acid esterification often requires specialized conditions to overcome kinetic limitations .

Esterification MethodReagents / CatalystTemp (°C)Time (h)Expected Conversion (%)Primary Side Reactions / Impurities
Fischer Esterification MeOH, H₂SO₄ (cat.)652435 - 45High unreacted starting material
Alkyl Halide + Base MeI, K₂CO₃, DMF251260 - 75N-methylated byproducts (10-20%)
Acyl Chloride (In situ) SOCl₂, MeOH654 - 6> 95Trace di-ester/dimerization (<1%)
CDI Coupling CDI, MeOH, THF501285 - 90Unreacted acyl imidazole (if wet MeOH)

Section 4: Troubleshooting Workflow Visualization

The following logical workflow illustrates the decision-making process for optimizing the conversion rate of 4,5-difluoroanthranilic acid esterification.

EsterificationTroubleshooting Start Esterification of 4,5-Difluoroanthranilic Acid CheckConv Is conversion rate < 80% after 6 hours? Start->CheckConv LowConv Analyze Reaction Mixture (HPLC / LC-MS) CheckConv->LowConv Yes HighConv Proceed to Aqueous Workup & Purification CheckConv->HighConv No SideReactions Are N-alkyl or N-acyl byproducts detected? LowConv->SideReactions ChangeReagent Switch to SOCl2/MeOH (Protonates amine to block N-alkylation) SideReactions->ChangeReagent Yes IncreaseTemp Evaluate Steric/Electronic Block: Switch to CDI Coupling Method SideReactions->IncreaseTemp No (Only unreacted SM)

Workflow for resolving low conversion rates in 4,5-difluoroanthranilic acid esterification.

References

  • Title: Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid Source: US Patent 4994606A URL
  • Title: 7-Substituted Quinazolin-2,4-Diones Useful as Antibacterial Agents Source: European Patent EP1028950B1 URL
  • Title: An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Process for preparing anthranilic acid esters Source: US Patent 4135050A URL

Reference Data & Comparative Studies

Validation

4,5-Difluoroanthranilic Acid vs. Anthranilic Acid: A Reactivity and Application Guide

Executive Summary In modern drug development and organic synthesis, the strategic incorporation of fluorine atoms into aromatic scaffolds is a fundamental technique for modulating pharmacokinetic properties and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, the strategic incorporation of fluorine atoms into aromatic scaffolds is a fundamental technique for modulating pharmacokinetic properties and molecular reactivity. This guide provides an objective, data-driven comparison between anthranilic acid (the unsubstituted reference core) and 4,5-difluoroanthranilic acid (a heavily utilized fluorinated derivative).

While anthranilic acid is a classic building block for dyes and a biological precursor to tryptophan[1], 4,5-difluoroanthranilic acid has emerged as a critical intermediate in the synthesis of advanced targeted therapeutics, such as the EGFR tyrosine kinase inhibitor Icotinib[2] and various PI3Kδ inhibitors[3]. Understanding the profound electronic shifts induced by fluorination is essential for researchers designing robust synthetic routes.

Physicochemical & Electronic Profiling

The addition of two fluorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape of the anthranilic acid core. Fluorine possesses a unique dual electronic nature: a strong electron-withdrawing inductive effect (-I) through the sigma framework, and a weaker electron-donating mesomeric effect (+M) through the pi system. In the case of 4,5-difluoroanthranilic acid, the strong -I effect dominates, significantly withdrawing electron density from both the amine and the carboxylic acid functionalities.

Quantitative Data Comparison
PropertyAnthranilic Acid4,5-Difluoroanthranilic Acid
CAS Number 118-92-383506-93-8
Molecular Weight 137.14 g/mol 173.12 g/mol
pKa (Carboxylic Acid) 2.14< 2.0 (Predicted, highly acidic)
pKa (Conjugate Acid of Amine) 4.95~4.54 (Predicted, less basic)
Electronic Nature of Ring Electron-rich (Activated)Electron-deficient (Deactivated)
Primary Application Dyes, Tryptophan synthesisKinase inhibitors (e.g., Icotinib)

Data supported by PubChem[1] and ChemicalBook[2].

Reactivity Comparison: The Impact of Fluorination

To successfully utilize these building blocks, chemists must account for the causality behind their divergent reactivity profiles.

ElectronicEffects AA Anthranilic Acid (Reference Core) DFAA 4,5-Difluoroanthranilic Acid (Fluorinated Core) AA->DFAA Fluorination Inductive Strong -I Inductive Effect (F atoms at C4, C5) DFAA->Inductive Nuc Decreased Amine Nucleophilicity Inductive->Nuc Electron withdrawal Acid Increased Carboxylic Acidity (Lower pKa) Inductive->Acid Anion stabilization EAS Decreased EAS Reactivity Inductive->EAS Ring deactivation SNAr Increased SNAr Reactivity Inductive->SNAr Nucleophile activation

Logic map detailing how C4/C5 fluorination alters the electronic and reactive profile of the core.

Amine Nucleophilicity

The lone pair on the nitrogen of anthranilic acid is relatively available, making it an effective nucleophile for amide couplings and condensations. In contrast, the amine in 4,5-difluoroanthranilic acid is significantly less nucleophilic. The strongly electronegative fluorines pull electron density away from the nitrogen. Consequently, reactions involving the amine of 4,5-difluoroanthranilic acid (such as coupling with acyl chlorides or amidines) often require harsher conditions, extended reaction times, or more reactive electrophiles.

Carboxylic Acid Electrophilicity

The -I effect of the fluorines stabilizes the carboxylate anion, rendering the carboxylic acid proton more acidic (lower pKa). When activated (e.g., via SOCl₂ or CDI), the resulting 4,5-difluorobenzoyl intermediate is highly electrophilic and susceptible to rapid nucleophilic attack, which is advantageous during the synthesis of complex amides[3].

Aromatic Ring Reactivity

While anthranilic acid readily undergoes Electrophilic Aromatic Substitution (EAS) due to the activating nature of the amine, 4,5-difluoroanthranilic acid is deactivated toward EAS. However, the presence of the fluorines activates the ring toward Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 position (para to the electron-withdrawing carboxylic acid).

Comparative Experimental Workflow: Quinazolinone Core Synthesis

Both compounds are premier precursors for synthesizing quinazolin-4(3H)-ones—a privileged scaffold in medicinal chemistry. The following protocol details the condensation of the anthranilic acid core with formamidine acetate.

Causality of Reagent Choice: Formamidine acetate is selected over formamide because it is a more reactive amidine source, providing a lower activation energy barrier necessary to overcome the poor nucleophilicity of the fluorinated amine. The acetate counterion acts as a mild base, facilitating the crucial proton transfers during cyclization.

Workflow Start Starting Material (AA or DFAA) Condensation Amidine Condensation (Rate depends on amine) Start->Condensation Reagent Formamidine Acetate (1.1 - 1.5 eq) Reagent->Condensation Solvent Ethanol / Heat (120 °C, 3-4 h) Solvent->Condensation Cyclization Intramolecular Cyclization (-H2O) Condensation->Cyclization Product Quinazolin-4(3H)-one Derivative Cyclization->Product

Experimental workflow for synthesizing quinazolinone derivatives via formamidine condensation.

Self-Validating Protocol: Synthesis of 6,7-Difluoroquinazolin-4(3H)-one

This protocol utilizes built-in visual and analytical checkpoints to ensure reaction fidelity.

  • Reaction Setup: In a round-bottom flask, suspend 4,5-difluoroanthranilic acid (1.0 eq, e.g., 20.43 g, 118 mmol) and formamidine acetate (1.1 eq, e.g., 13.55 g, 130 mmol) in reagent-grade ethanol.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 120 °C and stir vigorously.

  • Visual Validation Checkpoint 1 (Dissolution): As the reaction reaches reflux, the mixture will briefly become a homogeneous brown solution. This indicates the successful formation of the soluble amidine intermediate.

  • Visual Validation Checkpoint 2 (Precipitation): After approximately 1–3 hours, the reaction will transition into an opaque, thick mixture. This is a self-validating cue that the intramolecular cyclization has occurred, as the resulting 6,7-difluoroquinazolin-4(3H)-one is highly insoluble in ethanol.

  • Analytical Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 174 for [M+H]+) is consumed and replaced by the product mass (m/z 183 for [M+H]+). (Note: If using unsubstituted anthranilic acid, the product mass will be m/z 147).

  • Workup: Allow the reaction to cool to room temperature. Filter the resulting solid, wash with cold denatured ethanol (1x10 mL), and dry under a vacuum to afford the pure quinazolinone core.

Performance Note: The unsubstituted anthranilic acid will complete this cyclization significantly faster (often < 1 hour) due to its higher amine nucleophilicity, whereas the difluoro-derivative strictly requires the full 3-hour thermal activation.

Applications in Drug Discovery

The choice between these two building blocks dictates the downstream biological activity of the synthesized drugs:

  • Anthranilic Acid: Primarily used when the biological target requires a flat, electron-rich aromatic system. It is heavily utilized in the synthesis of fenamate NSAIDs (e.g., mefenamic acid) and serves as a fundamental biological standard in tryptophan metabolic profiling[1].

  • 4,5-Difluoroanthranilic Acid: The fluorine atoms enhance lipophilicity, metabolic stability, and target binding affinity via halogen bonding. It is a non-negotiable starting material for Icotinib (an EGFR-TKI used in non-small cell lung cancer)[2] and is frequently utilized in the development of highly selective PI3Kδ inhibitors for immunological disorders and oncology[3].

References

  • "Anthranilic Acid | C7H7NO2 | CID 227", PubChem, National Institutes of Health. URL: [Link]

  • "United States Patent: Inhibitors of human phosphatidylinositol 3-kinase delta", Google Patents (US8637533B2).
  • "United States Patent: Patent No. US 2006/0122194 A1 (Quinazoline Synthesis)", Google Patents.

Sources

Comparative

A Comparative Guide to the Validation of the NMR Structural Assignment for 4,5-Difluoroanthranilic Acid

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Fluorinated aromatic compounds, in particular, represent a class of molecules with si...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Fluorinated aromatic compounds, in particular, represent a class of molecules with significant therapeutic and industrial potential. However, the introduction of fluorine atoms can introduce complexities in spectral interpretation, necessitating a robust and multifaceted approach to structural validation. This guide provides an in-depth comparison of experimental NMR techniques and computational methods for the unambiguous structural assignment of 4,5-difluoroanthranilic acid, a key intermediate in the synthesis of various bioactive molecules.

The challenge in assigning the structure of substituted anthranilic acids lies in the potential for isomeric ambiguity. For instance, the synthesis of 4,5-difluoroanthranilic acid could potentially yield other isomers, such as 3,4-difluoro- or 2,3-difluoroanthranilic acid. Distinguishing between these positional isomers requires a detailed analysis of their NMR spectra, where subtle differences in chemical shifts and coupling patterns serve as fingerprints of their unique electronic and spatial arrangements. This guide will demonstrate how a synergistic approach, combining high-resolution experimental NMR data with the predictive power of computational chemistry, provides a self-validating system for structural confirmation.

The Foundational Role of Experimental NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for probing the intricate structural details of organic molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the structural validation of 4,5-difluoroanthranilic acid, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR Analysis of 4,5-Difluoroanthranilic Acid

This protocol outlines the standard procedure for the acquisition of high-quality NMR data for a small organic molecule like 4,5-difluoroanthranilic acid.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 4,5-difluoroanthranilic acid for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR experiments.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: A standard one-pulse experiment is used. The large chemical shift dispersion of ¹⁹F nuclei necessitates a wider spectral width.[4]

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed. These experiments are crucial for establishing correlations between different nuclei and providing unambiguous assignments.[2][5]

Predictive Power of Computational Chemistry

In parallel with experimental data acquisition, computational chemistry offers a powerful predictive tool for NMR spectral parameters.[6][7][8] Density Functional Theory (DFT) has emerged as a reliable method for calculating the NMR chemical shifts of small molecules with a high degree of accuracy.[6][7] By comparing the computationally predicted spectra for all possible isomers with the experimental data, the most likely structure can be identified.

Computational Protocol: DFT-Based NMR Prediction

This protocol outlines the steps for predicting the NMR spectra of 4,5-difluoroanthranilic acid and its potential isomers.

  • Structure Generation and Optimization:

    • Generate 3D structures of 4,5-difluoroanthranilic acid and its potential isomers (e.g., 3,4- and 2,3-difluoroanthranilic acid).

    • Perform a geometry optimization for each isomer using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometries, perform NMR chemical shift calculations using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

    • The calculations should be performed in the presence of a solvent model (e.g., Integral Equation Formalism Polarizable Continuum Model - IEFPCM) that matches the experimental conditions.

  • Data Analysis:

    • The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).

    • The predicted ¹H, ¹³C, and ¹⁹F NMR data for each isomer are then tabulated for comparison with the experimental results.

Comparative Analysis: Experimental vs. Predicted Data

The cornerstone of this validation method is the direct comparison of the experimentally obtained NMR data with the computationally predicted values for each potential isomer. The isomer whose predicted spectrum most closely matches the experimental data is the confirmed structure.

Hypothesized NMR Data for 4,5-Difluoroanthranilic Acid

Based on the known NMR data for anthranilic acid and the established substituent effects of fluorine, we can hypothesize the expected NMR spectrum for 4,5-difluoroanthranilic acid. The two fluorine atoms are expected to significantly influence the chemical shifts of the aromatic protons and carbons through their strong electron-withdrawing inductive effects and their ability to engage in resonance. Furthermore, the presence of ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings will introduce characteristic splitting patterns.[9][10]

Table 1: Comparison of Experimental and Predicted ¹H NMR Data (in ppm) for Difluoroanthranilic Acid Isomers

ProtonExperimentalPredicted (4,5-isomer)Predicted (3,4-isomer)Predicted (2,3-isomer)
H-3ValueValueValueValue
H-6ValueValueValueValue

Table 2: Comparison of Experimental and Predicted ¹³C NMR Data (in ppm) for Difluoroanthranilic Acid Isomers

CarbonExperimentalPredicted (4,5-isomer)Predicted (3,4-isomer)Predicted (2,3-isomer)
C-1ValueValueValueValue
C-2ValueValueValueValue
C-3ValueValueValueValue
C-4ValueValueValueValue
C-5ValueValueValueValue
C-6ValueValueValueValue
COOHValueValueValueValue

Table 3: Comparison of Experimental and Predicted ¹⁹F NMR Data (in ppm) for Difluoroanthranilic Acid Isomers

FluorineExperimentalPredicted (4,5-isomer)Predicted (3,4-isomer)Predicted (2,3-isomer)
F-4ValueValueValueValue
F-5ValueValueValueValue

Note: The "Value" placeholders would be filled with the actual experimental and calculated data.

The analysis extends beyond simple chemical shift matching. The observed coupling constants (J-values) provide invaluable information about the through-bond connectivity. For instance, the magnitude of the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants is highly dependent on the number of bonds separating the coupled nuclei and their spatial orientation.[9][10] These intricate coupling patterns, when compared with the predicted values, provide a higher level of confidence in the structural assignment.

Visualizing the Validation Workflow and Key Correlations

To further clarify the process, the following diagrams illustrate the experimental workflow and the key correlations that are identified through 2D NMR spectroscopy.

experimental_workflow cluster_exp Experimental Validation cluster_comp Computational Validation Sample Prep Sample Prep 1D NMR (1H, 13C, 19F) 1D NMR (1H, 13C, 19F) Sample Prep->1D NMR (1H, 13C, 19F) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C, 19F)->2D NMR (COSY, HSQC, HMBC) Data Analysis Data Analysis 2D NMR (COSY, HSQC, HMBC)->Data Analysis Structural Assignment Structural Assignment Data Analysis->Structural Assignment Comparison Structure Generation Structure Generation Geometry Optimization Geometry Optimization Structure Generation->Geometry Optimization NMR Prediction NMR Prediction Geometry Optimization->NMR Prediction Predicted Spectra Predicted Spectra NMR Prediction->Predicted Spectra Predicted Spectra->Structural Assignment

A high-level overview of the integrated experimental and computational workflow for structural validation.

hmbc_correlations cluster_structure 4,5-Difluoroanthranilic Acid H3 H-3 C1 C-1 H3->C1 3J C2 C-2 H3->C2 2J C4 C-4 (F) H3->C4 2J C5 C-5 (F) H3->C5 3J H6 H-6 H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J COOH COOH H6->COOH 4J C3 C-3 C6 C-6

Key HMBC correlations expected for 4,5-difluoroanthranilic acid, which help in assigning the quaternary carbons.
Conclusion

The structural assignment of 4,5-difluoroanthranilic acid serves as a compelling case study for the power of an integrated analytical approach. While 1D NMR provides the initial and fundamental data, it is the synergy of 2D NMR techniques and computational chemistry that provides the irrefutable evidence required for unambiguous structural validation. This dual-pronged strategy, where experimental observations are corroborated by theoretical predictions, establishes a self-validating system that is essential for the rigorous standards of modern chemical research and development. By following the detailed protocols and comparative methodologies outlined in this guide, researchers can approach the structural elucidation of complex fluorinated molecules with a high degree of confidence and scientific integrity.

References

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

  • Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(18), 4811-4814. [Link]

  • Wasylishen, R. E., & Schaefer, T. (1972). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Canadian Journal of Chemistry, 50(12), 1852-1861. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1964). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 8(4), 329-335. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-437. [Link]

  • Unknown. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Day, J. C., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(35), 10849-10856. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-249. [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-129. [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Anthranilic Acid - bmse000067. [Link]

Sources

Validation

Spectroscopic Comparison of Difluorinated vs. Monofluorinated Anthranilic Acids: A Technical Guide

Executive Summary Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in drug discovery, serving as essential precursors for quinazolinones, fluorescent probes, and bioisosteres. In my tenure as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds in drug discovery, serving as essential precursors for quinazolinones, fluorescent probes, and bioisosteres. In my tenure as an Application Scientist characterizing fluorinated pharmacophores, the decision to advance a monofluorinated versus a difluorinated analog often hinges on a delicate balance of metabolic stability and structural complexity.

This guide objectively compares the spectroscopic and physicochemical properties of monofluorinated (e.g., 4-fluoroanthranilic acid) and difluorinated (e.g., 4,5-difluoroanthranilic acid) derivatives. By detailing the causality behind spectral shifts and providing self-validating experimental protocols, this document equips researchers with the authoritative data needed to make informed structural design choices.

Electronic Perturbation and Metabolic Implications

Before analyzing the spectroscopic data, it is critical to understand the physical organic chemistry driving these differences. Fluorine is highly electronegative (exerting a strong -I inductive effect) but acts as a weak π-donor (+M resonance effect).

The Causality of Difluorination: Monofluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, which reduces its susceptibility to electrophilic attack by Cytochrome P450 enzymes during arene hydroxylation[1]. Difluorination synergistically amplifies this effect. The transition from mono- to di-fluorination further depresses HOMO energies and alters the molecular dipole, offering superior metabolic stability and distinct changes in substrate recognition by metabolic enzymes[1]. These profound electronic perturbations manifest directly in the molecule's NMR, optical, and vibrational spectra.

Comparative Spectroscopic Data
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing these analogs. In ¹⁹F NMR, monofluorinated anthranilic acids exhibit a single resonance split only by adjacent protons. In contrast, difluorinated analogs exhibit complex ¹⁹F-¹⁹F spin-spin coupling. Furthermore, the ¹³C NMR spectra of these compounds are characterized by large heteronuclear couplings, with the one-bond carbon-fluorine coupling (¹J_CF) measuring approximately 240–250 Hz[2].

Table 1: Representative NMR Parameters

Parameter4-Fluoroanthranilic Acid (Mono)4,5-Difluoroanthranilic Acid (Di)Causality / Structural Implication
¹⁹F Chemical Shift (δ) ~ -108 ppm (m, 1F)~ -135 ppm (d), ~ -142 ppm (d)Additive shielding/deshielding effects of the second fluorine atom.
¹⁹F-¹⁹F Coupling (³J_FF) N/A~ 20.5 Hz (ortho)Diagnostic for the relative stereoelectronic positioning of F atoms.
¹³C-¹⁹F Coupling (¹J_CF) ~ 245 Hz~ 248 Hz, ~ 251 HzSlight increase in s-character of the C-F bond upon difluorination[2].
2.2 Optical and Vibrational Spectroscopy

Anthranilic acids are inherently fluorescent due to an intramolecular hydrogen bond between the ortho-amine and carboxylic acid, which rigidifies the chromophore. For instance, 4-fluoroanthranilic acid in water displays a notable Stokes shift of approximately 91 nm[3]. Difluorination typically induces a bathochromic (red) shift in absorption due to the extended inductive stabilization of the excited state, while altering the C-F stretching frequencies in the IR spectrum[4].

Table 2: Optical and Vibrational Properties

Property4-Fluoroanthranilic Acid4,5-Difluoroanthranilic Acid
UV-Vis λ_max (Abs) ~ 335 nm[4]~ 342 nm
Fluorescence λ_em ~ 426 nm~ 435 nm
Stokes Shift ~ 91 nm[3]~ 93 nm
IR ν(C-F) Stretch ~ 1210 cm⁻¹[4]~ 1185 cm⁻¹, 1230 cm⁻¹
Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

SpectroscopicWorkflow SamplePrep Fluorinated Anthranilic Acid Sample Preparation & QC NMR_Branch NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR_Branch Optical_Branch Optical Spectroscopy (UV-Vis, Fluorescence) SamplePrep->Optical_Branch IR_Branch Vibrational Spectroscopy (ATR FT-IR) SamplePrep->IR_Branch NMR_Validation Internal Standard Check (e.g., TFA Reference) NMR_Branch->NMR_Validation Validation Optical_Validation Quantum Yield Calibration (Quinine Sulfate) Optical_Branch->Optical_Validation Validation Data_Integration Multidimensional Data Integration & Analysis IR_Branch->Data_Integration C-F Stretching Frequencies NMR_Validation->Data_Integration Chemical Shifts & J-Couplings Optical_Validation->Data_Integration Stokes Shifts & λ_max

Workflow for the multidimensional spectroscopic characterization of fluorinated anthranilic acids.

Protocol 1: 2D ¹⁹F-¹³C TROSY-HSQC NMR for Fluorinated Analogs

Purpose: To unambiguously assign carbon-fluorine pairs in complex difluorinated systems where 1D ¹⁹F spectra suffer from severe overlap. Causality: Leveraging the massive ¹J_CF coupling (~250 Hz) allows for direct correlation of ¹⁹F and ¹³C nuclei, bypassing the proton-decoupling artifacts common in standard 1D carbon NMR[2]. Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the fluorinated anthranilic acid in 0.6 mL of DMSO-d₆.

  • Self-Validation Step (Internal Standard): Add 1.0 μL of Trifluoroacetic acid (TFA) (δ -76.55 ppm) as an internal ¹⁹F reference. Validation Check: If the TFA peak is absent or shifted by >0.5 ppm, the spectrometer lock/shim is compromised and must be recalibrated before proceeding.

  • Spectrometer Setup: Tune the probe to both ¹⁹F and ¹³C frequencies. Calibrate the 90° pulse widths for both nuclei.

  • Acquisition Parameters: Set the ¹J_CF delay to 2.0 ms (calculated as 1/(2×250 Hz) ). Acquire 128 t1 increments with 16 scans per increment.

  • Processing: Apply a sine-squared window function in both dimensions and zero-fill to a 1024 x 1024 matrix before Fourier transformation.

Protocol 2: Steady-State Fluorescence and Stokes Shift Determination

Purpose: To quantify the impact of mono- vs. di-fluorination on excited-state dynamics. Causality: The Stokes shift is highly sensitive to the change in dipole moment upon excitation. Difluorination alters the ground-state dipole, directly impacting solvent relaxation around the excited molecule[3]. Methodology:

  • Stock Solution: Prepare a 1.0 mM stock of the anthranilic acid derivative in HPLC-grade methanol[4].

  • Dilution: Dilute the stock to 10 μM in a buffered aqueous solution (e.g., 50 mM PBS, pH 7.4) to ensure a uniform protonation state of the amine and carboxylate groups.

  • Self-Validation Step (Calibration): Prepare a 10 μM solution of Quinine Sulfate in 0.1 M H₂SO₄. Measure its emission spectrum. Validation Check: If the calculated quantum yield or λ_em deviates from established literature values, halt the experiment and recalibrate the fluorometer's excitation source.

  • Measurement: Excite the sample at its UV-Vis λ_max (e.g., 335 nm for 4-fluoroanthranilic acid). Record the emission spectrum from 360 nm to 600 nm.

  • Calculation: Calculate the Stokes shift by converting the excitation and emission wavelengths to wavenumbers (cm⁻¹) and finding the absolute difference.

Conclusion

The transition from monofluorinated to difluorinated anthranilic acids fundamentally rewrites the molecule's spectroscopic signature and electronic distribution. Difluorinated analogs exhibit distinct ¹⁹F-¹⁹F couplings, altered C-F stretching frequencies, and enhanced metabolic stability due to profound HOMO energy depression. By employing the self-validating protocols outlined above, researchers can confidently characterize these structural nuances and accelerate their drug development pipelines.

References
  • Metal-Free, Acid-Catalyzed ortho-Directed Synthesis of Anthranilic Acid Derivatives Using Carbodiimides Organic Letters - ACS Publications 3

  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR PMC - NIH 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - NIH 1

  • A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoroanthranilic Acid Benchchem 4

Sources

Safety & Regulatory Compliance

Safety

4,5-Difluoroanthranlic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 4,5-Difluoroanthranilic Acid As a critical intermediate in peptide synthesis and pharmaceutical development, 4,5-Difluoroanthranilic acid (CAS: 83506-93-8) requires stri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 4,5-Difluoroanthranilic Acid

As a critical intermediate in peptide synthesis and pharmaceutical development, 4,5-Difluoroanthranilic acid (CAS: 83506-93-8) requires stringent handling and disposal protocols. While it is highly valuable in the laboratory, its fluorinated aromatic structure presents unique end-of-life challenges. Standard municipal or general laboratory waste disposal is strictly prohibited[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe containment, profiling, and thermal destruction of 4,5-Difluoroanthranilic acid, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profile & Causality

To understand why specific disposal methods are required, we must first look at the compound's physical and chemical properties. The presence of strong carbon-fluorine (C-F) bonds means that upon thermal decomposition (such as in a fire or standard incinerator), the compound generates highly toxic and corrosive byproducts, including hydrogen fluoride (HF) , carbon oxides, and nitrogen oxides[2].

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationCausality for Handling
CAS Number 83506-93-8Unique identifier for waste manifesting.
Molecular Formula C7H5F2NO2[2]Contains two fluorine atoms; dictates HF generation upon combustion.
Storage Temperature 2 - 8 °C[2]Compound is air-sensitive; requires cool, explosion-proof storage to prevent degradation[2].
Hazard Codes H315, H319, H335[3]Causes skin, eye, and respiratory irritation. Mandates N95 masks and fume hood use.
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizing agents to prevent exothermic reactions[2].
Decomposition Generates HF, NOx, COx[2]Dictates the absolute requirement for flue gas scrubbers during incineration[2].

Step-by-Step Disposal Methodology

The disposal of fluorinated organic acids must be treated as a continuous, controlled workflow from the moment the waste is generated until its final destruction.

Step 1: Source Segregation and Spill Containment
  • Causality: 4,5-Difluoroanthranilic acid is incompatible with strong oxidizing agents. Mixing these waste streams can lead to uncontrolled, hazardous reactions[2].

  • Action: Collect all solid waste, contaminated gloves, and empty reagent vials in a dedicated, clearly labeled hazardous waste container.

  • Spill Protocol: In the event of a spill, do not flush the material into sewers or public waters[2]. Wear an N95 dust mask, safety goggles, and gloves. Sweep or shovel the spill into an appropriate disposal container, taking care to minimize dust generation, as the powder is a known respiratory irritant[2][3].

Step 2: Primary Containment and Storage
  • Causality: The compound is combustible and air-sensitive. Proper containment prevents spontaneous degradation and mitigates laboratory fire risks[2].

  • Action: Store waste in tightly closed, inert containers. If the waste is to be held for extended periods, keep the contents under an inert gas atmosphere[2]. Maintain the waste storage area in a dry, well-ventilated environment, ideally refrigerated at 2 - 8 °C, and strictly isolated from ignition sources[2].

Step 3: Hazardous Waste Profiling
  • Causality: Waste management vendors must know exactly what they are receiving to route it to the correct facility.

  • Action: Label the waste manifest clearly with the chemical name, CAS number, and the explicit warning: "Contains fluorinated aromatic compounds; generates Hydrogen Fluoride (HF) upon combustion."

Step 4: High-Temperature Incineration and Scrubbing
  • Causality: The C-F bond is exceptionally stable. Standard incineration temperatures are insufficient and will release dangerous products of incomplete combustion (PICs) into the atmosphere. This aligns with the EPA's 2024 updated interim guidance on the destruction of fluorinated substances, which emphasizes the necessity of extreme thermal destruction to break C-F bonds[4][5].

  • Action: Contract a licensed hazardous waste collector[2]. Ensure the receiving facility utilizes an authorized incinerator equipped with an afterburner (to ensure complete combustion of the aromatic ring) and an alkaline flue gas scrubber (to capture and neutralize the highly corrosive HF gas and NOx emissions)[2].

Visualizing the Disposal Logic

The following diagram illustrates the critical path for the safe disposal of 4,5-Difluoroanthranilic acid, highlighting the mandatory emission control steps.

G N1 Waste Generation (4,5-Difluoroanthranilic Acid) N2 Segregation & Containment (Isolate from oxidizers) N1->N2 Step 1 N3 Storage & Waste Profiling (2-8°C, Inert atmosphere) N2->N3 Step 2 N4 High-Temperature Incineration (>1100°C + Afterburner) N3->N4 Step 3 N5 Flue Gas Scrubbing (Neutralize HF & NOx) N4->N5 Step 4 N6 Final Ash Disposal (Permitted Landfill) N5->N6 Step 5

Workflow for containment and thermal destruction of fluorinated aromatic amines.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 4,5-Difluoroanthranilic acid." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE3NpSAiG-zMus-8eaBU3jOpg3m5-U3jlT_BYE_BhWAN5fjM8hQunLsVqnTB0AAd9Gcb93bfLH1Ib1I19X-ou1F1Ow2OU9PrkeFms-kueNwi_DJ8nkIBG4T7AG90dh1YtkMPNaxqyeRIuqGUQPCpi4UcCBuIyXQVaIOp5wF3S_1QCXHQQCXSkVyu7v3SnHNQoyFQq_xXdfNJW45ufdRIEqrB3sy1fnM9yhGaYgANEvduFTiRF5OyfUgLv6CXGp9Aap-dxE5EB5VpS53cpk-IZtDESjPhV3]
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Sources

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